Bis(4-chlorophenyl) phosphorochloridate
Description
BenchChem offers high-quality Bis(4-chlorophenyl) phosphorochloridate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(4-chlorophenyl) phosphorochloridate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-4-[chloro-(4-chlorophenoxy)phosphoryl]oxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl3O3P/c13-9-1-5-11(6-2-9)17-19(15,16)18-12-7-3-10(14)4-8-12/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGATFZDMDTJKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OP(=O)(OC2=CC=C(C=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl3O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402412 | |
| Record name | BIS(4-CHLOROPHENYL) PHOSPHOROCHLORIDATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15074-53-0 | |
| Record name | BIS(4-CHLOROPHENYL) PHOSPHOROCHLORIDATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to Bis(4-chlorophenyl) phosphorochloridate (CAS 15074-53-0): Properties, Synthesis, and Safe Handling
This document provides a comprehensive technical overview of Bis(4-chlorophenyl) phosphorochloridate, a significant organophosphate compound. Designed for researchers, chemists, and professionals in drug development, this guide synthesizes available data on its chemical properties, outlines a plausible synthetic route with detailed protocols, and emphasizes the critical safety and handling procedures required for its use in a laboratory setting. Given the scarcity of experimentally-derived data for this specific compound, this guide incorporates authoritative data from close structural analogs to provide a robust framework for risk assessment and experimental design.
Core Chemical Identity and Physicochemical Profile
Bis(4-chlorophenyl) phosphorochloridate is a diaryl phosphorochloridate, a class of compounds characterized by a central phosphorus atom bonded to an oxygen, a chlorine, and two aryloxy groups. The presence of the highly reactive phosphoryl chloride group (-P(O)Cl) makes it a potent phosphorylating agent and a valuable intermediate in the synthesis of more complex organophosphorus molecules, including pesticides, flame retardants, and pharmaceutical prodrugs.
Table 1: Chemical Identifiers for Bis(4-chlorophenyl) phosphorochloridate
| Identifier | Value | Source |
| CAS Number | 15074-53-0 | [1] |
| Molecular Formula | C₁₂H₈Cl₃O₃P | [1] |
| Molecular Weight | 337.52 g/mol | [1] |
| Canonical SMILES | C1=CC(=CC=C1OP(=O)(OC2=CC=C(C=C2)Cl)Cl)Cl | [1] |
| InChI Key | PMGATFZDMDTJKE-UHFFFAOYSA-N | [1] |
| IUPAC Name | 1-chloro-4-[chloro-(4-chlorophenoxy)phosphoryl]oxybenzene |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| Complexity | 298 | [1] |
| Rotatable Bond Count | 4 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Topological Polar Surface Area | 35.5 Ų | [1] |
| Heavy Atom Count | 19 | [1] |
Hazard Assessment and Safe Handling Protocols
A specific Safety Data Sheet (SDS) for Bis(4-chlorophenyl) phosphorochloridate (CAS 15074-53-0) is not consistently available. However, the chemical's structure—a phosphorochloridate—and the known hazards of its precursors and isomers strongly suggest that it is a corrosive and moisture-sensitive compound. Data from the closely related 4-chlorophenyl phosphorodichloridate (CAS 772-79-2) and the isomer bis(2-chlorophenyl) phosphorochloridate (CAS 17776-78-2) provide an authoritative basis for a conservative risk assessment.[2][3][4]
Table 3: GHS Hazard Summary of Structurally Related Compounds
| Hazard Information | Value | Basis and Source(s) |
| Pictogram | Based on data for 4-chlorophenyl phosphorodichloridate and bis(2-chlorophenyl) phosphorochloridate.[2][4] | |
| Signal Word | Danger | [2][4] |
| Hazard Statements | H314: Causes severe skin burns and eye damage.H290: May be corrosive to metals. | [2][5] |
Personal Protective Equipment (PPE)
Due to the anticipated corrosive nature of this compound, a stringent PPE protocol is mandatory.
-
Eye/Face Protection: Wear chemical safety goggles and a full-face shield.[2][3]
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and wear a lab coat. Ensure there is no exposed skin.[3][6]
-
Respiratory Protection: Handle only in a well-ventilated fume hood. If the generation of aerosols or vapors is likely, a full-face respirator with an appropriate cartridge (e.g., type ABEK) should be used.[2][6]
Handling and Storage
-
Moisture Sensitivity: This compound is expected to react violently with water, liberating toxic gas (HCl).[6][7] All handling must be performed under anhydrous conditions, preferably under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Storage: Store in a tightly sealed, corrosion-resistant container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[2][3][6] The container should be kept under an inert gas.[2]
First Aid Measures
Immediate medical attention is required for any exposure.
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Immediately call a poison center or doctor.[2]
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse the skin with copious amounts of water for at least 15 minutes.[7]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[2][7]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting.[2]
Anticipated Spectroscopic Profile
While experimental spectra for this specific compound are not available in public databases, its structure allows for the prediction of key spectroscopic features that are essential for reaction monitoring and quality control.
-
¹H NMR: The spectrum is expected to show two distinct signals in the aromatic region (typically 7.0-7.5 ppm). Due to the para-substitution, both signals should appear as doublets, integrating to 4 protons each, consistent with an AA'BB' spin system for each chlorophenyl group.
-
³¹P NMR: A single resonance is expected in the region characteristic of phosphate esters, providing a clear and sensitive method for detecting the phosphorus center.
-
¹³C NMR: The spectrum will show characteristic signals for the aromatic carbons, with the carbon atom directly bonded to the phosphate oxygen (C-O-P) being the most downfield shifted.
-
FT-IR: Key vibrational modes would include a strong P=O stretch (approx. 1250-1300 cm⁻¹), P-O-Ar stretches (approx. 950-1050 cm⁻¹), and C-Cl stretches in the fingerprint region.
Synthesis and Reactivity
The primary utility of Bis(4-chlorophenyl) phosphorochloridate lies in its reactivity as a phosphorylating agent. The P-Cl bond is highly susceptible to nucleophilic attack by alcohols, amines, and other nucleophiles, enabling the formation of new phosphate esters, phosphoramidates, and related compounds.
Exemplar Synthesis Protocol
The synthesis of diaryl phosphorochloridates is typically achieved by the controlled reaction of a phenol with phosphorus oxychloride (POCl₃). The following protocol is adapted from a validated procedure for a structurally similar compound, bis(2,4-dichlorophenyl) phosphorochloridate, and represents a robust method for laboratory-scale synthesis.[8]
Objective: To synthesize Bis(4-chlorophenyl) phosphorochloridate from 4-chlorophenol and phosphorus oxychloride.
Materials:
-
4-Chlorophenol (2.0 equivalents)
-
Phosphorus oxychloride (1.0 equivalent)
-
Anhydrous Toluene (or other high-boiling inert solvent)
-
Dry Nitrogen or Argon gas supply
Experimental Workflow:
-
Reactor Setup: A three-necked, round-bottom flask is equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel. The entire apparatus must be thoroughly flame-dried or oven-dried before use to eliminate moisture. The outlet of the condenser should be connected to a gas scrubber containing a sodium hydroxide solution to neutralize the HCl gas produced during the reaction.[8]
-
Charging Reactants: Charge the flask with 4-chlorophenol and anhydrous toluene. Heat the mixture gently with stirring until the phenol is fully dissolved.
-
Addition of POCl₃: Add phosphorus oxychloride dropwise to the stirred solution at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a manageable temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 110-120 °C).[8] The progress of the reaction can be monitored by techniques such as TLC or ³¹P NMR to observe the consumption of the starting material and the formation of the mono- and di-substituted products. The reaction is typically continued for several hours until the desired product is maximized.
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
The solvent can be removed under reduced pressure.
-
Purification is typically achieved by vacuum distillation or crystallization from a non-polar solvent like hexane, which helps to separate the desired product from any remaining starting material or the trisubstituted phosphate byproduct.[8]
-
Causality and Rationale:
-
Inert Atmosphere: The use of nitrogen or argon is critical because phosphorus oxychloride and the phosphorochloridate product are highly sensitive to moisture. Hydrolysis would lead to the formation of phosphoric acid derivatives and reduce the yield.
-
Stoichiometry: A 2:1 molar ratio of phenol to phosphorus oxychloride is used to favor the formation of the bis-substituted product. Using an excess of phenol would lead to the formation of tris(4-chlorophenyl) phosphate.
-
HCl Scrubber: The reaction liberates two equivalents of HCl gas, which is corrosive and toxic. The scrubber safely neutralizes this byproduct.
Visualization of the Synthesis Workflow
The following diagram illustrates the logical flow of the synthesis protocol described above.
Caption: Diagram of the proposed synthesis workflow for Bis(4-chlorophenyl) phosphorochloridate.
Conclusion
Bis(4-chlorophenyl) phosphorochloridate is a reactive chemical intermediate with significant potential in synthetic chemistry. While detailed experimental data on the pure substance is limited, a robust understanding of its properties and hazards can be established by analyzing its chemical structure and related compounds. It should be regarded as a corrosive, moisture-sensitive material that demands handling with stringent safety protocols under anhydrous conditions. The provided synthesis protocol offers a reliable pathway for its preparation, enabling further research into its applications in drug discovery and materials science. Future work should focus on obtaining and publishing definitive experimental data for its physical and spectral properties to complete the technical profile of this versatile reagent.
References
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: O-Chlorophenyl dichlorophosphate. [Link]
-
PubChem - National Institutes of Health. Bis(2-chlorophenyl) phosphorochloridate. [Link]
-
PrepChem.com. Synthesis of bis(2,4-dichlorophenyl) phosphorochloridate. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. echemi.com [echemi.com]
- 4. Bis(2-chlorophenyl) phosphorochloridate | C12H8Cl3O3P | CID 4361784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Chlorophenyl Phosphorodichloridate | 772-79-2 | TCI AMERICA [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. prepchem.com [prepchem.com]
Technical Whitepaper: Bis(4-chlorophenyl) Chlorophosphate as a Precision Phosphorylating Agent
[1]
Executive Summary
Bis(4-chlorophenyl) chlorophosphate (also known as Bis(4-chlorophenyl) phosphorochloridate) is a specialized organophosphorus reagent used primarily as a phosphorylating agent in organic synthesis.[1] Its core utility lies in the activation of nucleosides and the formation of phosphate esters, where the electron-withdrawing chlorine substituents on the phenyl rings enhance the electrophilicity of the phosphorus center compared to its non-chlorinated analog, diphenyl chlorophosphate. This guide provides a comprehensive structural analysis, synthesis protocols, and application workflows for researchers in medicinal chemistry and nucleotide drug development.
Chemical Identity and Structural Analysis
Core Chemical Data
| Property | Specification |
| Common Name | Bis(4-chlorophenyl) chlorophosphate |
| IUPAC Name | Bis(4-chlorophenyl) phosphorochloridate |
| CAS Number | 15074-53-0 |
| Molecular Formula | |
| Molecular Weight | 337.52 g/mol |
| Physical State | Viscous liquid or low-melting solid (dependent on purity) |
| Solubility | Soluble in DCM, THF, Pyridine; reacts with water |
Molecular Geometry and Electronic Properties
The molecule consists of a central phosphorus(V) atom coordinated in a distorted tetrahedral geometry.[1] The phosphorus is double-bonded to one oxygen (phosphoryl group) and single-bonded to a chlorine atom and two 4-chlorophenoxy groups.[1]
Mechanistic Insight: The para-chloro substituents on the phenyl rings exert an inductive electron-withdrawing effect (-I effect).[1] This reduces the electron density on the phenoxy oxygens, which in turn pulls electron density away from the central phosphorus atom. Consequently, the phosphorus center becomes more electrophilic than in diphenyl chlorophosphate, making this reagent more reactive toward nucleophiles (such as the hydroxyl groups of nucleosides) while maintaining steric bulk that directs regioselectivity.
Figure 1: Connectivity and electronic environment of Bis(4-chlorophenyl) chlorophosphate. The central phosphorus is activated by the electron-withdrawing nature of the ligands.
Synthesis and Manufacturing
The synthesis of bis(4-chlorophenyl) chlorophosphate is typically achieved through the stoichiometric reaction of phosphorus oxychloride (
Synthetic Route
Reagents: Phosphorus oxychloride (
Figure 2: Stepwise synthesis from phosphorus oxychloride. Control of stoichiometry (2:1 ratio) is critical to avoid tris-substitution.
Protocol Summary
-
Setup: A reaction vessel is equipped with a reflux condenser and an HCl scrubber (alkaline trap).[1]
-
Addition: 1.0 equivalent of
is mixed with 2.0 equivalents of 4-chlorophenol. -
Catalysis: A catalytic amount of
(approx 0.5-1 mol%) is added.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Reaction: The mixture is heated slowly. The first substitution occurs at lower temperatures (
), while the second requires higher temperatures ( ) to drive the reaction to completion and evolve HCl. -
Purification: The crude product is often vacuum distilled or recrystallized (if solid) to remove unreacted phenols or tris-substituted byproducts.[1]
Applications in Nucleotide Synthesis[6][7][8]
The primary application of bis(4-chlorophenyl) chlorophosphate is in the phosphorylation of nucleosides . It serves as a "hard" phosphorylating agent that can introduce a phosphate group protected by two 4-chlorophenyl rings.[1]
Mechanism of Action
In nucleotide chemistry, the reagent reacts with the 5'-hydroxyl group of a nucleoside. The chloride ion is the leaving group.[1] The resulting intermediate is a bis(4-chlorophenyl) nucleoside-5'-phosphate .[1]
-
Advantage: The 4-chlorophenyl groups act as protecting groups for the phosphate.[1] They are stable under mild acidic conditions but can be removed later using specific nucleophiles (e.g., oximate ions) or hydrogenolysis, depending on the specific derivative.
Experimental Workflow: 5'-Phosphorylation
Objective: Synthesis of a protected Nucleoside-5'-monophosphate.
-
Drying: Ensure the nucleoside is strictly anhydrous (co-evaporate with dry pyridine).
-
Activation: Dissolve the nucleoside in dry pyridine.
-
Coupling: Add Bis(4-chlorophenyl) chlorophosphate (1.2 - 1.5 equiv) dropwise at
. -
Monitoring: The reaction is typically fast (1-4 hours).[1] Monitor by TLC (silica, MeOH/DCM).
-
Workup: Quench with water to hydrolyze any excess reagent. Extract with DCM.[1][2]
-
Deprotection (Optional): If the free phosphate is desired, the chlorophenyl groups are typically removed via enzymatic hydrolysis or chemical treatment with nitrobenzaldoxime/tetramethylguanidine.[1]
Figure 3: Phosphorylation mechanism.[1] The pyridine acts as both solvent and acid scavenger.
Stability and Safety Handling
Stability Profile
-
Moisture Sensitivity: High.[1] The P-Cl bond hydrolyzes rapidly in the presence of water to form Bis(4-chlorophenyl) phosphate and HCl.
-
Thermal Stability: Stable at room temperature if stored under inert gas (
or Ar).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Corrosivity: The compound and its hydrolysis products are corrosive to skin, eyes, and mucous membranes.
Handling Protocol
-
Storage: Store in a tightly sealed container under inert atmosphere at
. -
PPE: Wear chemical-resistant gloves (nitrile/neoprene), safety goggles, and a lab coat.[1] Handle only in a fume hood.
-
Spill Management: Neutralize spills with sodium bicarbonate or lime before disposal.[1] Do not add water directly to a large spill due to exothermic hydrolysis.[1]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 15074-53-0.[1] PubChem. Available at: [Link]
-
Khorana, H. G., et al. "Studies on Polynucleotides."[1] Journal of the American Chemical Society.[1] (Foundational literature on aryl phosphorochloridates in nucleotide synthesis).
Comparative Reactivity Guide: Bis(4-chlorophenyl) Phosphorochloridate vs. Diphenyl Phosphorochloridate
Executive Summary
In the synthesis of phosphate esters, nucleotides, and activated carboxylic acids, the choice between Diphenyl phosphorochloridate (DPP) and its chlorinated analog, Bis(4-chlorophenyl) phosphorochloridate (BCCP) , is a decision governed by the trade-off between electrophilic power and hydrolytic stability .
While DPP serves as the industry-standard "workhorse" for general phosphorylation, BCCP represents a "tuned" reagent where the para-chloro substituents exert a specific electronic influence. This guide details the mechanistic divergence between these two reagents, providing a theoretical framework and practical protocols for their application in drug development.
Theoretical Framework: Electronic Tuning
The reactivity difference between DPP and BCCP is not steric; it is almost entirely electronic. To understand why BCCP is the more aggressive electrophile, we must apply the Hammett Equation to the phosphorus center.
The Hammett Correlation
The reactivity of diaryl phosphorochloridates toward nucleophiles (such as alcohols or amines) correlates with the electron-donating or withdrawing nature of the aryl substituents.
-
Diphenyl Phosphorochloridate (DPP):
-
Substituent: Hydrogen (
) -
Hammett Constant (
): 0.00 (Baseline)
-
-
Bis(4-chlorophenyl) Phosphorochloridate (BCCP):
-
Substituent: Chlorine (
) at para-position -
Hammett Constant (
): +0.23
-
Mechanistic Implication
The chlorination at the para-position introduces an electron-withdrawing group (EWG). While chlorine is an ortho/para director in electrophilic aromatic substitution due to resonance (
-
Inductive Pull: The Cl atoms pull electron density from the phenyl ring.
-
O-P Bond Polarization: This deficiency is transmitted to the phenoxy oxygen, which in turn pulls electron density away from the central Phosphorus atom.
-
Result: The Phosphorus atom in BCCP bears a larger partial positive charge (
) compared to DPP.
Consequently, BCCP reacts significantly faster with nucleophiles but is also more susceptible to degradation by ambient moisture.
Comparative Reactivity Profile
The following table summarizes the operational differences derived from the electronic effects described above.
| Feature | Diphenyl Phosphorochloridate (DPP) | Bis(4-chlorophenyl) Phosphorochloridate (BCCP) |
| CAS Number | 2524-64-3 | 15074-53-0 |
| Electrophilicity | Moderate (Baseline) | High (Enhanced by -I effect) |
| Reaction Rate | Standard ( | Accelerated ( |
| Hydrolytic Stability | Moderate (Handle in air briefly) | Low (Strict anhydrous technique required) |
| Selectivity | High (Discriminates | Lower (Risk of indiscriminate phosphorylation) |
| Leaving Group Ability | Phenolate ( | 4-Chlorophenolate ( |
| Primary Application | General phosphorylation, activation of acids | Sterically hindered substrates, rapid kinetics |
*Estimated relative rate based on Hammett
Visualizing the Mechanism
The reaction proceeds via an addition-elimination pathway (often approximated as
Caption: The nucleophilic attack on the phosphorus center. The 4-Cl substituents on the aryl rings (Reagent) lower the activation energy of the Transition State by stabilizing the developing negative charge, thereby accelerating the reaction.
Experimental Protocols
Protocol A: Standard Phosphorylation (DPP)
Best for primary alcohols and unhindered amines.
-
Setup: Flame-dry a 50 mL round-bottom flask under
. -
Solvent: Dissolve substrate (1.0 equiv) in anhydrous DCM (0.1 M).
-
Base: Add anhydrous Pyridine (2.0 equiv) or Triethylamine (TEA).
-
Addition: Cool to 0°C . Add DPP (1.1 equiv) dropwise.[1]
-
Reaction: Stir at 0°C for 30 min, then warm to RT for 2 hours.
-
Quench: Add minimal water; extract with DCM.
Protocol B: Accelerated Phosphorylation (BCCP)
Best for secondary alcohols, sterically hindered substrates, or when reaction time is critical.
-
Setup: Flame-dry glassware; maintain strict Argon atmosphere.
-
Solvent: Dissolve substrate (1.0 equiv) in anhydrous THF or DCM (0.1 M). Note: THF often solubilizes the intermediate better.
-
Catalysis: Add DMAP (0.1 equiv) and TEA (2.0 equiv).
-
Addition: Cool to -10°C to -20°C . (Lower temperature required to control exotherm and prevent side reactions).
-
Reagent: Add BCCP (1.1 - 1.2 equiv) dropwise.
-
Reaction: Monitor by TLC. Reaction is often complete within 30-60 minutes at 0°C.
-
Workup: Quench immediately with saturated
to neutralize HCl and prevent acid-catalyzed hydrolysis of the product.
Decision Logic: When to Use Which?
Use the following logic flow to select the appropriate reagent for your synthetic route.
Caption: Selection matrix based on substrate steric hindrance and sensitivity. BCCP is reserved for difficult phosphorylations where thermal energy (heating) is not an option.
Drug Development Implications[1][2]
In Medicinal Chemistry, the choice of these reagents often dictates the "leaving group" properties of the resulting phosphate ester if it is designed as a prodrug or intermediate.
-
Leaving Group Tuning: If the phosphate ester is an intermediate intended for further substitution (e.g., to make a triphosphate), the bis(4-chlorophenyl) group is a better leaving group than the diphenyl group. The
of 4-chlorophenol (9.4) is lower than phenol (10.0), making the displacement of the phosphate moiety easier in subsequent steps. -
Safety & Scale-up:
-
DPP: Preferred for GMP scale-up due to better shelf-stability and lower cost.
-
BCCP: Used in "Rescue Synthesis" when the standard route fails, or for specific late-stage functionalization of high-value cores.
-
References
-
Kenner, G. W., & Williams, N. R. (1955). Phosphorylation with Diphenyl Phosphorochloridate. Journal of the Chemical Society.[2][3]
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.
-
BenchChem. (2025).[1][4] Diphenyl Chlorophosphate Mediated Synthesis of Esters and Thioesters.
-
GuideChem. (2025). Bis(4-chlorophenyl) Phosphorochloridate Properties and Applications.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US4983773A - Preparation of bis-(4-chlorophenyl) sulfone - Google Patents [patents.google.com]
- 3. 209. Kinetic studies in the phosphinyl chloride and phosphorochloridate series. Part V. Evidence for a one-stage mechanism in the hydrolysis of diethyl phosphorochloridate - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Solubility of Bis(p-chlorophenyl) Phosphorochloridate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Introduction: Understanding Bis(p-chlorophenyl) Phosphorochloridate
Bis(p-chlorophenyl) phosphorochloridate, with the chemical formula C₁₂H₈Cl₃O₃P, is an organophosphorus compound of significant interest in organic synthesis.[1] Its structure, featuring two p-chlorophenyl groups attached to a phosphoryl chloride moiety, makes it a versatile reagent, particularly in phosphorylation reactions. The efficiency and success of its application in synthetic chemistry are intrinsically linked to its solubility in various organic solvents. This guide aims to provide a foundational understanding of its solubility profile and the experimental means to quantify it.
Key Chemical Identifiers:
Theoretical Framework: Principles of Solubility
The solubility of a solid solute, such as bis(p-chlorophenyl) phosphorochloridate, in a liquid solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules.
The key factors influencing the solubility of bis(p-chlorophenyl) phosphorochloridate include:
-
Polarity: The molecule possesses both polar and non-polar characteristics. The P=O and P-Cl bonds introduce polarity, while the two chlorophenyl rings are largely non-polar.
-
Hydrogen Bonding: Bis(p-chlorophenyl) phosphorochloridate does not have hydrogen bond-donating capabilities but can act as a hydrogen bond acceptor at the oxygen atoms.
-
Molecular Size and Shape: The relatively large and rigid structure of the molecule will influence how it packs in a crystal lattice and how it is surrounded by solvent molecules.
Based on these structural features, it is anticipated that bis(p-chlorophenyl) phosphorochloridate will exhibit greater solubility in solvents that can effectively interact with its different moieties. This suggests a preference for polar aprotic solvents and some chlorinated solvents. Its solubility is expected to be lower in highly non-polar solvents like alkanes and in highly polar, protic solvents like water, where it is also susceptible to hydrolysis.
Inferred Solubility Profile from Analogous Compounds
Direct, experimentally determined solubility data for bis(p-chlorophenyl) phosphorochloridate in a range of organic solvents is scarce in the public domain. However, by examining related compounds, we can infer a likely solubility profile.
For instance, the synthesis of a similar compound, bis(2,4-dichlorophenyl) phosphorochloridate, utilizes hexane for precipitation, which strongly suggests that it has low solubility in this non-polar solvent. Conversely, organophosphorus compounds are frequently analyzed using techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC), which employ solvents such as methanol, acetonitrile, and tetrahydrofuran, indicating good solubility in these media. Diethyl phosphorochloridate, a related organophosphorus compound, is noted to be soluble in alcohols and miscible with common organic solvents like ethanol and chloroform.[2]
Based on this, a qualitative solubility profile for bis(p-chlorophenyl) phosphorochloridate can be predicted as follows:
| Solvent Class | Predicted Solubility | Rationale |
| Non-polar (e.g., Hexane, Heptane) | Low | The non-polar nature of the solvent is unlikely to overcome the crystal lattice energy of the polar regions of the solute. |
| Polar Aprotic (e.g., Acetone, Acetonitrile, Tetrahydrofuran, Dichloromethane) | High | These solvents can interact favorably with both the polar and non-polar parts of the molecule. |
| Polar Protic (e.g., Methanol, Ethanol) | Moderate to High | The hydroxyl groups can interact with the phosphoryl oxygen, but the overall polarity might not be a perfect match. |
| Aromatic (e.g., Toluene, Benzene) | Moderate | The aromatic rings of the solvent can engage in π-π stacking with the chlorophenyl rings of the solute. |
Experimental Protocol for Solubility Determination
To obtain precise and reliable solubility data, a systematic experimental approach is essential. The following protocol outlines a robust method for determining the solubility of bis(p-chlorophenyl) phosphorochloridate in a given organic solvent.
Materials and Equipment
-
Bis(p-chlorophenyl) phosphorochloridate (solid)
-
A range of organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Sources
Bis(4-chlorophenyl) Phosphorochloridate: Technical Safety & Application Guide
This guide serves as a technical reference for Bis(4-chlorophenyl) phosphorochloridate , a specialized phosphorylating agent used in nucleotide chemistry and drug development.
Document Control:
-
Target Compound: Bis(4-chlorophenyl) phosphorochloridate[1]
-
CAS Registry Number: 15074-53-0[1]
-
Role: Senior Application Scientist
-
Version: 1.0 (Research Grade)
Executive Summary
Bis(4-chlorophenyl) phosphorochloridate (BCPC) is a highly reactive organophosphorus intermediate used primarily to introduce phosphate moieties into biological molecules under mild conditions. Distinguished by the electron-withdrawing chlorine substituents on the phenyl rings, BCPC exhibits enhanced electrophilicity at the phosphorus center compared to unsubstituted diphenyl phosphorochloridate. This property makes it an invaluable reagent for the synthesis of nucleotide prodrugs, phosphate triesters, and activated carboxylic acid derivatives.
However, its utility comes with significant hazards. As a phosphorochloridate, it is corrosive, moisture-sensitive, and releases hydrogen chloride (HCl) upon contact with water. This guide synthesizes critical safety data with practical application protocols to ensure rigorous experimental control.
Chemical Identity & Physicochemical Profile
The following table consolidates the essential chemical data. Note that while specific experimental boiling points for this derivative are rare in open literature, they are estimated based on structural analogs (e.g., Diphenyl phosphorochloridate).
| Property | Specification |
| Chemical Name | Bis(4-chlorophenyl) phosphorochloridate |
| Synonyms | p-Chlorophenyl chlorophosphate; Phosphorochloridic acid, bis(4-chlorophenyl) ester |
| CAS Number | 15074-53-0 |
| Molecular Formula | C₁₂H₈Cl₃O₃P |
| Molecular Weight | 337.52 g/mol |
| Physical State | Viscous liquid or low-melting solid (Ambient) |
| Solubility | Soluble in DCM, THF, Pyridine, Acetonitrile; Reacts with Water/Alcohols |
| Reactivity | High moisture sensitivity; Hydrolyzes to HCl and Bis(4-chlorophenyl) phosphate |
| Storage | 2–8°C, under Argon/Nitrogen (Inert atmosphere) |
Hazard Identification & Toxicology (GHS Standards)
The primary hazard stems from the P-Cl bond , which is highly susceptible to nucleophilic attack by water (hydrolysis) or biological tissue.
Mechanism of Toxicity
-
Corrosivity: Upon contact with mucosal membranes (eyes, respiratory tract) or skin, BCPC hydrolyzes rapidly, releasing hydrochloric acid (HCl) and bis(4-chlorophenyl) phosphate . The exothermic nature of this reaction causes immediate thermal and chemical burns.
-
Enzyme Inhibition: Like many organophosphates, BCPC has the potential to phosphorylate serine residues in active sites of enzymes (e.g., esterases), though its bulky aryl groups make it less potent than nerve agents. However, strict precautions against systemic absorption are mandatory.
GHS Classification
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).
-
Serious Eye Damage: Category 1.
-
Acute Toxicity (Oral/Inhalation): Category 4 (Harmful if swallowed or inhaled).
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory irritation).
Safe Handling & Engineering Controls
Core Directive: Treat BCPC as a moisture-intolerant corrosive. All manipulations must exclude atmospheric moisture to prevent degradation and HCl evolution.
Engineering Controls
-
Primary Containment: Handle exclusively in a fume hood or glovebox .
-
Inert Atmosphere: Use standard Schlenk techniques. Reagents should be stored and transferred under dry Nitrogen (
) or Argon ( ). -
Glassware: Oven-dried glassware (>120°C) is required.
Personal Protective Equipment (PPE)
-
Gloves: Double-gloving recommended. Nitrile (0.11 mm) is sufficient for splash protection; Laminate film (Silver Shield) is required for prolonged handling.
-
Eye Protection: Chemical splash goggles AND a face shield. Standard safety glasses are insufficient for corrosive liquids.
-
Respiratory: If fume hood containment is breached, use a full-face respirator with ABEK (Acid Gas/Organic Vapor) cartridges.
Synthesis & Reaction Mechanism
Preparation of the Reagent
BCPC is typically synthesized by the reaction of phosphorus oxychloride (
Reaction:
Mechanism of Phosphorylation
The utility of BCPC lies in the "Phosphorylation-Deprotection" strategy. The electron-withdrawing chlorine atoms make the phosphorus center more electrophilic, facilitating rapid attack by nucleophiles (e.g., the 5'-OH of a nucleoside).
Workflow Logic:
-
Activation: The P-Cl bond is displaced by the target alcohol (ROH).
-
Protection: The bis(4-chlorophenyl) group masks the phosphate negative charges, allowing the molecule to cross cell membranes (in prodrug strategies) or preventing side reactions.
-
Deprotection: The aryl groups are removed (usually via alkaline hydrolysis or transesterification with oximate ions) to reveal the free phosphate.
Visualization: Phosphorylation Workflow
Figure 1: Reaction pathway for nucleoside phosphorylation using Bis(4-chlorophenyl) phosphorochloridate. The p-chloro substituents enhance the reaction rate.
Experimental Protocol: Nucleoside Phosphorylation
Objective: Synthesis of a 5'-protected nucleoside monophosphate.
Reagents:
-
Nucleoside (dried in vacuo over
). -
Bis(4-chlorophenyl) phosphorochloridate (1.2 equiv).
-
N-Methylimidazole (NMI) or Pyridine (Solvent/Base).
-
Dichloromethane (DCM), anhydrous.[2]
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and rubber septum under Argon flow.
-
Dissolution: Dissolve the nucleoside (1.0 mmol) in anhydrous Pyridine (5 mL) or DCM/NMI mixture. Cool to 0°C in an ice bath.
-
Addition: Add Bis(4-chlorophenyl) phosphorochloridate (1.2 mmol, ~405 mg) dropwise via syringe.
-
Scientific Rationale: Slow addition at low temperature prevents exotherms and minimizes poly-phosphorylation side products.
-
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor via TLC (Silica, MeOH:DCM 1:9).
-
Validation: The starting material (lower R_f) should disappear, replaced by the less polar triester.
-
-
Quenching: Add 1 mL of water to hydrolyze excess phosphorochloridate. Stir for 10 minutes.
-
Extraction: Dilute with DCM (50 mL), wash with saturated
(2x) and Brine (1x). Dry organic layer over . -
Purification: Concentrate in vacuo and purify via flash column chromatography.
Emergency Response & Waste Disposal
Spill Management
-
Evacuate: Clear the immediate area.
-
PPE: Don full PPE (Goggles, Face Shield, Nitrile/Silver Shield gloves).
-
Neutralization: Cover the spill with a mixture of Sodium Carbonate (
) and clay absorbent (vermiculite).-
Chemistry:
neutralizes the HCl generated by hydrolysis.
-
-
Cleanup: Scoop into a hazardous waste container labeled "Corrosive - Organophosphorus".
Decontamination of Glassware
Rinse glassware with a 10% Sodium Hydroxide (
Disposal Workflow
Figure 2: Safe disposal workflow for Bis(4-chlorophenyl) phosphorochloridate residues.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 160627, Bis(4-chlorophenyl) phosphorochloridate. Retrieved from [Link]
- Hwang, Y., & Cole, P. A. (2004).Efficient Synthesis of Phosphorylated Prodrugs with Bis(POM)-phosphoryl Chloride. (Contextual reference for phosphorochloridate usage in prodrugs). Journal of Organic Chemistry.
Sources
Methodological & Application
Synthesis of phosphate triesters using bis(4-chlorophenyl) chlorophosphate
Application Note: High-Efficiency Synthesis of Phosphate Triesters via Bis(4-chlorophenyl) Chlorophosphate
Executive Summary
This guide details the protocol for synthesizing phosphate triesters using bis(4-chlorophenyl) chlorophosphate (also known as bis(p-chlorophenyl) phosphorochloridate). This reagent is a cornerstone in the "phosphotriester method" of oligonucleotide synthesis and a critical tool in medicinal chemistry for preparing lipophilic nucleotide prodrugs.
Unlike highly reactive phosphorylating agents like phosphorus oxychloride (
Chemical Basis & Reagent Profile
The success of this protocol relies on the specific electronic properties of the 4-chlorophenyl substituents.
| Property | Value / Description |
| Reagent | Bis(4-chlorophenyl) chlorophosphate |
| CAS Number | 772-79-2 |
| Molecular Weight | 337.52 g/mol |
| Role | Monofunctional Phosphorylating Agent |
| Reactivity | High (due to inductive effect of Cl on phenyl rings) |
| 31P NMR Shift | ~ -5 to -10 ppm (typical for phosphorochloridates) |
| Stability | Moisture sensitive; hydrolyzes to the acid form. |
Expert Insight: The 4-chlorophenyl group is preferred over the unsubstituted phenyl group because the para-chlorine atom withdraws electron density from the aromatic ring. This makes the phosphorus atom more electropositive (susceptible to nucleophilic attack) without making the P-O-Aryl bond so labile that it falls apart during silica chromatography.
Mechanism of Action
The reaction proceeds via a Nucleophilic Substitution at Phosphorus (
Figure 1: Activation and coupling mechanism. The catalyst forms a charged intermediate that is more susceptible to attack by the alcohol substrate.
Experimental Protocol: Phosphorylation
Materials Required
-
Substrate: Nucleoside or Alcohol (1.0 equiv), thoroughly dried.
-
Reagent: Bis(4-chlorophenyl) chlorophosphate (1.5 – 2.0 equiv).
-
Solvent: Anhydrous Pyridine (stored over KOH or 4Å molecular sieves).
-
Catalyst (Optional): 1-Methylimidazole (NMI) (2.0 equiv) for sterically hindered alcohols.
Step-by-Step Procedure
-
Drying (Critical):
-
Dissolve the substrate in anhydrous pyridine and evaporate to dryness under high vacuum. Repeat this "co-evaporation" step 3 times to remove trace water.
-
Why? Water competes with your alcohol for the chlorophosphate, producing the unreactive phosphoric acid derivative.
-
-
Reaction Setup:
-
Redissolve the dried substrate in fresh anhydrous pyridine (approx. 10 mL per mmol of substrate).
-
Cool the solution to 0°C in an ice bath.
-
Safety: Perform under an inert atmosphere (Argon/Nitrogen) to exclude moisture.
-
-
Addition:
-
Add Bis(4-chlorophenyl) chlorophosphate dropwise via syringe.
-
Note: If the reagent is solid, dissolve it in a minimal amount of dry DCM or pyridine before addition.
-
-
Incubation:
-
Allow the reaction to warm to room temperature.
-
Stir for 2–4 hours. Monitor by TLC (usually 5% MeOH in DCM). The product will typically be less polar than the starting material (if the starting material was a nucleoside) or more polar (if the starting material was a simple lipophilic alcohol).
-
-
Quenching:
-
Add water (approx. 5% of reaction volume) and stir for 15 minutes.
-
Mechanism:[1] This hydrolyzes the excess chlorophosphate into bis(4-chlorophenyl) phosphate, which is anionic at neutral pH and easily removed.
-
-
Workup & Purification:
-
Dilute with
(DCM). -
Wash with cold saturated
(2x) to remove the phosphate acid byproduct and pyridinium salts. -
Wash with brine (1x).
-
Dry over anhydrous
, filter, and concentrate. -
Purification: Silica gel column chromatography.
-
Eluent: Gradient of Hexanes/Ethyl Acetate (for simple alcohols) or DCM/MeOH (for nucleosides).
-
Yield Expectations: 75–90%.
-
-
Deprotection Strategy (The "Unlock")
The bis(4-chlorophenyl) group is stable to mild acids and bases, which allows for manipulation of other parts of the molecule. When you are ready to reveal the free phosphate (monoester), you cannot simply use NaOH, as it is too slow and can degrade the product.
The Gold Standard: Oximate Treatment The most effective method uses the conjugate base of syn-pyridine-2-carboxaldoxime to nucleophilically attack the phosphorus and displace the phenols.
-
Reagent Prep: Prepare a 0.5 M solution of tetramethylguanidinium syn-pyridine-2-carboxaldoximate in dioxane/water (4:1).
-
Reaction: Dissolve the triester in the reagent solution.
-
Time: Stir at room temperature for 12–24 hours.
-
Workup: The reaction yields the free phosphate and the 4-chlorophenol byproduct. The phosphate is usually isolated by ion-exchange chromatography (DEAE Sephadex) or precipitation.
Troubleshooting & Optimization
| Problem | Probable Cause | Solution |
| Low Yield | Moisture contamination | Dry pyridine over KOH; co-evaporate substrate 3x. |
| No Reaction | Steric hindrance | Add N-methylimidazole (NMI) or DMAP (0.1 equiv) as a catalyst. |
| Product Hydrolysis | Workup too acidic | Ensure |
| "Sticky" Impurities | Excess Reagent | The hydrolyzed reagent is an acid. Ensure the basic wash (bicarbonate) is sufficient to deprotonate it into the aqueous layer. |
Workflow Diagram
Figure 2: Operational workflow for phosphate triester synthesis.
References
-
Reese, C. B. (1978). "The Chemical Synthesis of Oligo- and Poly-nucleotides by the Phosphotriester Approach." Tetrahedron, 34(21), 3143-3179.
-
Oilman, G. T., & Khorana, H. G. (1958). "Studies on Polynucleotides." Journal of the American Chemical Society. (Classic foundation for phosphorylating agents).
- Hata, T., & Sekine, M. (1974). "Synthesis of Nucleoside Phosphates via Bis(4-chlorophenyl) Phosphate Esters." Journal of the American Chemical Society.
-
Current Protocols in Nucleic Acid Chemistry. (Standard reference for deprotection protocols using oximates).
Sources
Application Note: Bis(4-chlorophenyl) Phosphorochloridate in Nucleoside Phosphoramidate Synthesis
[1]
Executive Summary
The synthesis of nucleoside phosphoramidates (e.g., ProTides) is a cornerstone of modern antiviral and anticancer drug development. While direct coupling using phenyl (alkoxy-L-alaninyl) phosphorochloridates is common, an alternative and often superior route involves the activation of nucleoside 5'-monophosphates (NMPs) .
This guide details the protocol for using Bis(4-chlorophenyl) phosphorochloridate (BCPC) as a highly reactive condensing agent. Compared to the traditional Diphenyl Phosphorochloridate (DPCP), BCPC utilizes the electron-withdrawing effect of the para-chloro substituents to accelerate the formation of the mixed anhydride intermediate, enhancing coupling efficiency with sterically hindered amino acid esters or poorly nucleophilic amines.
Chemical Mechanism & Rationale
The "Super-Activated" Anhydride
The core of this protocol is the in situ generation of a mixed anhydride between the nucleoside monophosphate and the bis(4-chlorophenyl) phosphate.
-
Reagent: Bis(4-chlorophenyl) phosphorochloridate (CAS: 15074-54-1).
-
Role: The BCPC reacts with the nucleoside 5'-phosphate to form a
-disubstituted pyrophosphate-like intermediate. -
Advantage over DPCP: The chlorine atoms at the para position of the phenyl rings exert an inductive electron-withdrawing effect (-I). This destabilizes the P-Cl bond (making it more electrophilic towards the NMP) and, crucially, makes the resulting bis(4-chlorophenyl) phosphate a better leaving group during the subsequent aminolysis step.
Reaction Pathway[2]
-
Activation: NMP attacks BCPC, displacing chloride.
-
Intermediate: Formation of Nucleoside-5'-P-O-P-Bis(4-chlorophenyl) mixed anhydride.
-
Aminolysis: The amino acid ester (amine) nucleophilically attacks the nucleoside phosphorus atom (regioselectivity driven by sterics and the leaving group ability of the bis-aryl phosphate anion).
-
Product: Nucleoside Phosphoramidate + Bis(4-chlorophenyl) phosphate (byproduct).
Caption: Figure 1. Activation of Nucleoside Monophosphate using BCPC followed by aminolysis to form the phosphoramidate.
Experimental Protocol
Safety Note: Bis(4-chlorophenyl) phosphorochloridate is corrosive and moisture-sensitive. Handle in a fume hood under an inert atmosphere (Argon/Nitrogen).
Materials & Reagents
| Component | Specifications | Role |
| Nucleoside 5'-Monophosphate | Free acid or Tributylammonium salt (Dry) | Substrate |
| Bis(4-chlorophenyl) phosphorochloridate | >98% Purity, stored under Argon | Activating Agent |
| Amino Acid Ester | HCl salt (e.g., L-Ala-OiPr[1][2]·HCl) | Nucleophile |
| Pyridine | Anhydrous, distilled over CaH2 | Solvent/Base |
| Triethylamine (TEA) | Anhydrous | Base |
| Dichloromethane (DCM) | HPLC Grade | Extraction Solvent |
Step-by-Step Procedure
Phase A: Preparation of the Nucleoside Salt
Critical Step: The nucleoside monophosphate must be soluble in organic solvents.
-
Dissolve the Nucleoside 5'-Monophosphate (free acid form, 1.0 eq) in water/methanol (1:1).
-
Add Tributylamine (1.5 eq) and stir for 10 minutes.
-
Evaporate to dryness. Co-evaporate with anhydrous pyridine (
mL) to remove all traces of water. -
Redissolve the resulting gummy residue in anhydrous Pyridine (concentration ~0.1 M).
Phase B: Activation with BCPC
-
Cool the Nucleoside/Pyridine solution to 0°C in an ice bath under Argon.
-
Add Bis(4-chlorophenyl) phosphorochloridate (2.0 - 2.5 eq) dropwise via syringe.
-
Note: A slight excess ensures complete conversion of the NMP to the anhydride.
-
-
Stir at 0°C for 15 minutes, then allow to warm to Room Temperature (RT).
-
Monitoring: Check reaction progress via
NMR.-
Signal Shift: The starting NMP signal (~0-4 ppm) should disappear, replaced by the mixed anhydride signals (typically doublets around -10 to -20 ppm).
-
Phase C: Coupling (Aminolysis)
-
In a separate flask, prepare the Amino Acid Ester (3.0 eq) mixed with Triethylamine (5.0 eq) in anhydrous Pyridine.
-
Add the Amino Acid Ester solution to the activated NMP mixture.
-
Stir at RT for 2–4 hours.
-
Optimization: For sterically hindered amines, heating to 40°C may be required, but BCPC-activated intermediates are generally reactive enough at RT.
-
-
Quenching: Add water (5 mL) to hydrolyze any remaining anhydride or unreacted BCPC. Stir for 15 minutes.
Phase D: Workup & Purification
-
Concentrate the reaction mixture under reduced pressure to a thick oil.
-
Dissolve in DCM (50 mL) and wash with:
-
Saturated
( mL) – Removes phosphate byproducts. -
Brine (
mL).
-
-
Dry organic layer over
, filter, and concentrate. -
Purification: Flash Column Chromatography (Silica Gel).
-
Eluent: DCM:MeOH gradient (typically 95:5 to 90:10).
-
Note: The bis(4-chlorophenyl) phosphate byproduct is polar/charged and typically remains in the aqueous phase or elutes very late.
-
Data Analysis & Validation
Expected NMR Signatures
To validate the synthesis, look for these characteristic signals:
| Nucleus | Characteristic Signal | Interpretation |
| Formation of Phosphoramidate (P-N bond). | ||
| Absence of chlorophenyl signals indicates successful purification (removal of BCPC residue). | ||
| Amino acid |
Troubleshooting Guide
-
Low Yield:
-
Cause: Moisture in the reaction. BCPC hydrolyzes rapidly.
-
Solution: Ensure strictly anhydrous conditions. Co-evaporate starting materials with pyridine 3 times.
-
-
Incomplete Activation:
-
Cause: Old BCPC reagent.
-
Solution: BCPC should be a clear to pale yellow liquid/low-melting solid. If dark brown or fuming excessively, distill or replace.
-
-
Regioselectivity Issues:
-
Cause: Attack on the wrong phosphorus (rare with BCPC).
-
Solution: Lower the coupling temperature to -10°C to enhance kinetic control.
-
Strategic Advantages
Using BCPC offers distinct advantages over standard reagents in drug development workflows:
-
Enhanced Electrophilicity: The Cl-substituents increase the reactivity of the phosphorus center, allowing for shorter reaction times (15 min activation vs 1-2 hours with DPCP).
-
Cleaner Profiles: The lipophilicity of the bis(4-chlorophenyl) phosphate byproduct allows for easier separation from the polar nucleoside phosphoramidate product during aqueous workup.
-
Versatility: Effective for coupling hindered amino acids (e.g., valine, isoleucine esters) where standard methods fail.
References
- Application of Bis(aryl)
-
General Phosphoramidate Synthesis (ProTide Approach)
-
Efficient synthesis of nucleoside aryloxy phosphoramidate prodrugs. PMC. Available at: [Link]
-
-
Solvolysis and Reactivity of BCPC
-
Solvolysis Reaction Kinetics... for Bis(4-chlorophenyl) phosphorochloridate. ResearchGate. Available at: [Link]
-
- Reagent Safety & Properties
Procedure for synthesizing bis(4-chlorophenyl) phosphorochloridate from phosphorus oxychloride
The following Application Note and Protocol is designed for research scientists and drug development professionals. It adheres to strict safety standards and focuses on the controlled synthesis of Bis(4-chlorophenyl) phosphorochloridate , a critical intermediate in the synthesis of phosphoramidate prodrugs (e.g., "ProTide" technology) and phosphate esters.
Executive Summary
Bis(4-chlorophenyl) phosphorochloridate (BCPP-Cl) is a versatile phosphorylating agent widely utilized in medicinal chemistry. It serves as a key building block for activating nucleosides and synthesizing bis(4-chlorophenyl) phosphate derivatives, which act as lipophilic masking groups to enhance the cellular permeability of antiviral and anticancer nucleotide analogs.
This guide details the Solution-Phase Base-Mediated Synthesis , favored in drug development for its high selectivity and mild conditions, minimizing the formation of the tris-substituted byproduct.
Safety & Handling (Critical)
WARNING: This protocol involves Phosphorus Oxychloride (POCl₃) , a highly toxic, corrosive, and water-reactive substance.
-
Engineering Controls: All operations must be performed in a properly functioning chemical fume hood.
-
PPE: Wear acid-resistant gloves (butyl rubber or heavy nitrile), safety goggles, face shield, and lab coat.
-
Hazards:
-
POCl₃: Reacts violently with water to release Hydrogen Chloride (HCl) gas and Phosphoric Acid. Inhalation can cause severe respiratory damage.
-
HCl Evolution: The reaction generates stoichiometric quantities of HCl (or amine hydrochloride salts).
-
-
Quenching: Quench excess reagents slowly into a large volume of ice-water containing sodium bicarbonate.
Reaction Mechanism & Selectivity
The synthesis proceeds via stepwise nucleophilic substitution at the phosphorus center. The challenge lies in selectivity : stopping the reaction at the bis-substituted stage (
Reaction Pathway Diagram
The following diagram illustrates the stepwise substitution and the critical control point.
Figure 1: Stepwise phosphorylation pathway. Rate constants
Experimental Protocol: Solution-Phase Synthesis
This method uses triethylamine (
Reagents and Materials
| Component | Role | Stoichiometry | Purity Requirement |
| Phosphorus Oxychloride (POCl₃) | Electrophile | 1.0 equiv | Distilled prior to use |
| 4-Chlorophenol | Nucleophile | 2.0 equiv | Dry, crystalline solid |
| Triethylamine (Et₃N) | Base (Scavenger) | 2.0 - 2.1 equiv | Dried over KOH/CaH₂ |
| Dichloromethane (DCM) | Solvent | 10-15 mL/g | Anhydrous (<50 ppm H₂O) |
| Calcium Chloride | Drying Tube | N/A | For exclusion of moisture |
Step-by-Step Methodology
Step 1: Setup and Inerting
-
Oven-dry a 3-neck round-bottom flask (RBF), magnetic stir bar, and pressure-equalizing addition funnel.
-
Assemble the apparatus under a positive pressure of dry Nitrogen (
) or Argon. -
Charge the RBF with 4-Chlorophenol (2.0 equiv) and Anhydrous DCM . Stir until fully dissolved.
-
Add Triethylamine (2.0 equiv) to the phenol solution. The mixture may warm slightly; cool to 0°C using an ice bath.
Step 2: Controlled Addition
-
Charge the addition funnel with POCl₃ (1.0 equiv) diluted in a small volume of DCM.
-
Crucial: Add the POCl₃ solution dropwise over 30–60 minutes to the stirring phenol/base mixture at 0°C.
-
Rationale: Slow addition maintains a low concentration of the highly reactive POCl₃ relative to the phenol, but the inverse addition (Phenol to POCl₃) favors the mono-product. For the Bis product, adding POCl₃ to the Phenol/Base mixture ensures the phenol is in excess locally, promoting double substitution.
-
Alternative: Some protocols reverse this (Phenol/Base added to POCl₃) to pass through the mono-stage cleanly, but for the Bis target, stoichiometric addition (2:1) is key.[1]
-
Step 3: Reaction and Monitoring
-
Allow the reaction to warm slowly to Room Temperature (20–25°C) .
-
Stir for 4–12 hours.
-
Monitoring (IPC): Monitor reaction progress via ³¹P NMR (unlocked, in CDCl₃ capillary).
-
POCl₃: ~ +3-5 ppm (varies by solvent).
-
Mono-product: ~ +5 ppm (doublet or distinct shift).
-
Bis-product (Target): ~ -5 to -10 ppm (shifts upfield as Cl is replaced by OAr).
-
Tris-product: ~ -15 to -20 ppm.
-
Endpoint: Disappearance of Mono-species.
-
Step 4: Workup and Isolation
-
The reaction will produce a thick precipitate of Triethylamine Hydrochloride (
). -
Filtration: Filter the mixture rapidly through a sintered glass funnel (under
blanket if possible) to remove the amine salts. Wash the filter cake with cold anhydrous DCM. -
Concentration: Evaporate the filtrate under reduced pressure (Rotary Evaporator) at
. -
Purification (Optional): The crude oil is often sufficiently pure (>90%) for subsequent coupling. If high purity is required, rapid filtration through a short pad of silica gel (eluting with Hexane/EtOAc) or vacuum distillation (high vacuum required) can be performed. Note: The P-Cl bond is hydrolytically unstable; minimize exposure to silica and moisture.
Characterization Data
-
Physical State: Viscous colorless to pale yellow oil or low-melting solid.
-
³¹P NMR (CDCl₃):
-6.0 to -12.0 ppm (singlet). Note: Exact shift depends on concentration and specific aryl substituents. -
¹H NMR (CDCl₃):
7.10–7.40 (m, Aromatic Protons). -
Storage: Store at -20°C under Argon. Extremely moisture sensitive.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| High Tris-phosphate formation | Reaction temperature too high or excess phenol. | Maintain strict 0°C during addition. Verify stoichiometry (do not exceed 2.05 equiv phenol). |
| Incomplete conversion (Mono remains) | Insufficient reaction time or degraded reagents. | Extend reaction time at RT. Ensure Et₃N is dry and active. |
| Product hydrolysis (P-OH peak in NMR) | Moisture ingress. | Use strictly anhydrous solvents. Flame-dry glassware. |
References
-
McGuigan, C., et al. (2006). "Phosphoramidate ProTides of the anticancer agent gemcitabine."[2] Journal of Medicinal Chemistry. Link
-
Daverio, F. (2006). "The Design, Synthesis and Biological Evaluation of Some Novel Phosphoramidate Prodrugs." Cardiff University Ph.D. Thesis. Link
-
Organic Syntheses. (1941).[3] "Phenyl Salicylate (Salol) Synthesis Analogues." Org.[3][4][5] Synth. Coll. Vol. 1, p. 97. (Foundational method for phenolic phosphorylation). Link
-
PrepChem. "Synthesis of bis(2,4-dichlorophenyl) phosphorochloridate." (Scale-up melt procedure). Link
Sources
Troubleshooting & Optimization
Technical Support Center: Handling Moisture Sensitivity of Bis(4-chlorophenyl) Phosphorochloridate (BCPC)
Core Technical Overview
Bis(4-chlorophenyl) phosphorochloridate (BCPC) (CAS: 15074-53-0) is a potent phosphorylating agent used to activate carboxylic acids, synthesize phosphate esters, and modify nucleosides.[1][2]
Its utility relies entirely on the electrophilicity of the P-Cl bond .[2] However, this bond is thermodynamically unstable in the presence of moisture. Upon contact with water (atmospheric humidity or wet solvents), it undergoes rapid hydrolysis, liberating hydrochloric acid (HCl) and degrading into the inert phosphate diester.
Key Physical Property Note: Depending on purity and storage history, BCPC often presents as a viscous oil or a low-melting semi-solid (similar to its structural analogs).[1][2] It does not always appear as a free-flowing powder, which often confuses first-time users.[1][2]
The Chemistry of Failure: Why Your Reaction Failed
Before troubleshooting, you must visualize the degradation pathway.[3] The failure mode is almost always nucleophilic attack by water competing with your target nucleophile.[2][3]
Hydrolysis Pathway Diagram
Figure 1: The irreversible hydrolysis pathway.[1][2] The formation of the phosphate diester (inert solid) permanently lowers the molarity of active reagent.
Troubleshooting Guide (FAQ Format)
Category A: Initial Inspection & Storage[1][2]
Q1: My bottle arrived, and the reagent looks like a sticky paste or viscous oil. Is it degraded? Diagnosis: Likely Normal . Explanation: Unlike the crystalline bis(2,4-dichlorophenyl) analog (mp ~50°C), the 4-chlorophenyl derivative often exists as a supercooled liquid or viscous oil at room temperature [1].[1] Action:
-
Check for white, crusty solids around the cap.[2][3] This indicates hydrolysis.[2][3]
-
If the bulk material is translucent/oily, it is likely good.[2][3]
-
If it is opaque/white throughout, it has extensive water damage.[2][3]
Q2: How should I store this to prevent degradation? Protocol:
-
Temperature: Store at 2–8°C . Cold temperatures slow the kinetic rate of hydrolysis with residual headspace moisture.[3]
-
Seal: Parafilm is insufficient.[2][3] Use electrical tape over the cap or store the primary container inside a secondary jar containing desiccant (e.g., Drierite or activated molecular sieves).
Category B: Reaction Setup
Q3: As soon as I added the BCPC to my solvent, the solution turned cloudy. Why? Diagnosis: Wet Solvent . Explanation: The cloudiness is the immediate precipitation of bis(4-chlorophenyl) phosphate (the hydrolysis product), which is less soluble in organic solvents (like DCM or THF) than the chloride.[1] Corrective Action:
-
Immediate: Add a scavenger base (e.g., Triethylamine or Pyridine) immediately to neutralize the generated HCl, though the hydrolyzed reagent is lost.
-
Prevention: Solvents must be dried to <50 ppm water .[2][3] Use a Karl Fischer titrator to verify. Standard "bottle" solvents are often too wet.[2][3]
Q4: I see fumes when I open the bottle. Is this dangerous? Diagnosis: HCl Release . Explanation: The reagent has reacted with atmospheric moisture in the threads of the cap, releasing HCl gas. Safety Protocol:
-
If the fuming is severe, the reagent quality is suspect.[3] Titrate a sample or use an excess (1.2–1.5 equiv) in your reaction to compensate for active mass loss.[2][3]
Standard Operating Procedures (SOPs)
SOP 1: Inert Transfer Protocol (Liquids/Oils)
Use this protocol if your BCPC is a viscous liquid.[1][2]
-
Oven-dry all glassware (syringes, needles, flasks) at 120°C for >2 hours.
-
Purge the reagent bottle with an inert gas balloon (Argon preferred due to density) for 5 minutes before inserting a needle.[2][3]
-
Use the positive pressure technique :
-
Transfer directly to the reaction flask.
SOP 2: Safe Quenching Protocol (The "Reverse Quench")
Phosphorochloridates can react violently with water.[2][3] Never add water directly to the neat reagent.
The Logic: You must control the exotherm and the release of acidic gas.
Figure 2: The Reverse Quench Workflow ensures the reactive species is always the limiting reagent, preventing thermal runaway.[1][2]
Step-by-Step:
-
Cool the reaction mixture to 0°C.
-
In a separate large beaker, prepare a slurry of Ice and Saturated Sodium Bicarbonate (NaHCO₃) .
-
Slowly pour (or cannula transfer) the reaction mixture INTO the bicarbonate slurry.[2][3]
-
Stir until all ice melts and bubbling (CO₂) ceases.
Quantitative Data: Solvent Tolerance
Table 1: Recommended water limits for solvents when using Phosphorochloridates.
| Solvent Class | Max Water Content (ppm) | Drying Method (Recommended) | Compatibility Note |
| Chlorinated (DCM, Chloroform) | < 50 ppm | Distillation over CaH₂ or Molecular Sieves (3Å) | Excellent. High solubility of BCPC.[1][2] |
| Ethers (THF, Diethyl Ether) | < 30 ppm | Na/Benzophenone or SPS (Solvent Purification System) | Good. Ensure no peroxides are present.[2][3] |
| Polar Aprotic (DMF, DMSO) | < 20 ppm | Molecular Sieves (4Å) | Risky. Hygroscopic nature of DMF often leads to hydrolysis.[2][3] |
| Alcohols (MeOH, EtOH) | N/A | DO NOT USE | Reacts immediately to form mixed esters.[2][3] |
References
-
Synthesis and Physical State: McGuigan, C. (2006).[2][3] The Design, Synthesis and Biological Evaluation of Some Novel Phosphoramidate Prodrugs. Cardiff University.[2][3] (Describing the synthesis of 4-chlorophenyl phosphorodichloridate derivatives as oils).
-
Chemical Identity & CAS Verification: GuideChem. (2024).[2][3] Bis(4-chlorophenyl) phosphorochloridate CAS 15074-53-0 Properties.
-
Safety & Handling (Analogous Compounds): Sigma-Aldrich. (2024).[2][3] Safety Data Sheet for Bis(2,4-dichlorophenyl) phosphorochloridate. (Used for structural analog handling protocols).[2][3]
-
Quenching Protocols: BenchChem. (2024).[2][3] Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride.
Sources
Technical Support Center: Optimizing Bis(4-chlorophenyl) Phosphorochloridate Reactions
Current Status: Operational Agent: Senior Application Scientist Ticket ID: BCPC-OPT-001 Topic: Yield Optimization & Troubleshooting for Bis(4-chlorophenyl) Phosphorochloridate Phosphorylations
Executive Summary
Bis(4-chlorophenyl) phosphorochloridate (BCPC) is a highly electrophilic phosphorylating agent used to synthesize phosphate triesters, activate carboxylic acids, and generate prodrugs. The electron-withdrawing chlorine substituents on the phenyl rings significantly increase the electrophilicity of the phosphorus center compared to diphenyl phosphorochloridate. While this enhances reactivity, it simultaneously lowers the activation energy for hydrolysis, making moisture control the single most critical factor for yield optimization.
This guide addresses the specific technical challenges of using BCPC, moving beyond generic protocols to provide mechanistic insights and self-validating workflows.
Part 1: Reaction Setup & Critical Parameters
Q: How does the p-chloro substitution affect my reaction design compared to standard diphenyl phosphorochloridate?
A: The p-chloro group is electron-withdrawing. This pulls electron density away from the phosphorus atom, making it more positive (electrophilic) and thus more reactive toward nucleophiles (your alcohol or amine).
-
Implication: Reactions often proceed faster or at lower temperatures than with unsubstituted analogs.
-
Risk: The reagent is hypersensitive to moisture.[1] Solvolysis data indicates a high sensitivity to solvent nucleophilicity [1].[2][3][4][5]
-
Action: You must use strictly anhydrous solvents (<50 ppm water). If your substrate is sterically hindered, the increased reactivity of BCPC is advantageous, but you must compete against background hydrolysis.
Q: What is the optimal solvent and base combination?
A: The choice depends on substrate solubility and stability, but the standard "high-yield" system involves a non-nucleophilic solvent and a nitrogen base.
| Component | Recommendation | Technical Rationale |
| Solvent | DCM (Dichloromethane) | Excellent solubility for BCPC; non-nucleophilic. |
| Alt. Solvent | THF or MeCN | Use if substrate requires polarity. Avoid protic solvents entirely. |
| Base | Pyridine (or TEA + DMAP) | Pyridine acts as both a base and a nucleophilic catalyst. For hindered substrates, use Triethylamine (TEA) with catalytic DMAP (4-dimethylaminopyridine) to form the reactive N-acylpyridinium intermediate. |
| Temperature | -20°C to 0°C | Start cold to suppress side reactions (like disproportionation), then warm to RT. |
Q: My yield is inconsistent (40-60%). How do I standardize the stoichiometry?
A: Inconsistent yields usually stem from reagent degradation before the coupling event. BCPC degrades to bis(4-chlorophenyl) phosphate and HCl upon contact with moist air. Protocol:
-
Dry Your Reagent: If the BCPC is old, check its purity via ³¹P NMR (approx. +4-5 ppm for chloridate; -10 to -15 ppm for hydrolysis product).
-
Stoichiometry: Use 1.2 to 1.5 equivalents of BCPC relative to the nucleophile.
-
Order of Addition:
-
Standard: Dissolve Nucleophile + Base in DCM. Add BCPC dropwise at 0°C.
-
Inverse (for unstable substrates): Dissolve BCPC in DCM. Add Nucleophile + Base mixture slowly.[6]
-
Part 2: Troubleshooting & Optimization Logic
Q: I see a major impurity by TLC/LCMS. Is it the pyrophosphate?
A: It is likely. If moisture is excluded but yields remain low, you may be forming the symmetric pyrophosphate (bis(bis(4-chlorophenyl)phosphate) oxide).
-
Cause: Presence of unreacted hydrolyzed BCPC (the acid form) reacting with fresh BCPC.
-
Mechanism: The phosphate acid acts as a nucleophile attacking the chloridate.
-
Fix: Ensure the reaction remains strictly anhydrous. If the acid is present, it will consume your reagent.
Q: How do I remove the excess bis(4-chlorophenyl) phosphate byproducts during workup?
A: The p-chlorophenyl phosphate byproducts are acidic and lipophilic. Workup Protocol:
-
Quench: Add saturated aqueous NaHCO₃ at 0°C. Stir for 15 mins to hydrolyze remaining P-Cl bonds.
-
Wash:
-
Partition between EtOAc or DCM and water.
-
Wash organic layer with 1M HCl (to remove pyridine/DMAP).
-
Wash with 10% Na₂CO₃ or 1M NaOH (Critical Step). The bis(4-chlorophenyl) phosphate anion is soluble in basic water and will partition out of the organic phase.
-
-
Dry: Na₂SO₄ and concentrate.
Part 3: Mechanistic Visualization
The following diagram illustrates the phosphorylation pathway and the critical decision points for troubleshooting low yields.
Caption: Workflow for optimizing BCPC reactions. Blue nodes indicate decision points; Red nodes indicate failure modes requiring specific interventions.
Part 4: Experimental Protocol (Self-Validating)
Procedure: Synthesis of 5'-O-[Bis(4-chlorophenyl)phosphoryl]-Nucleoside Analog Adapted from high-yield protocols for carbapenem and nucleoside prodrugs [2, 3].
-
Preparation: Flame-dry a 50 mL round-bottom flask under Argon.
-
Dissolution: Add Nucleoside (1.0 mmol) and co-evaporate with anhydrous pyridine (2 x 5 mL) to remove trace water. Resuspend in anhydrous DCM (10 mL).
-
Activation: Add N-methylimidazole (NMI) (2.0 mmol) or Pyridine (3.0 mmol).
-
Checkpoint: Solution should be clear. If cloudy, moisture may be present.
-
-
Addition: Cool to 0°C. Add Bis(4-chlorophenyl) phosphorochloridate (1.2 mmol) dropwise over 5 minutes.
-
Why? Slow addition prevents local high concentrations that favor pyrophosphate formation.
-
-
Monitoring: Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC (Silica, 5% MeOH/DCM).
-
Success Indicator: Disappearance of starting nucleoside (low Rf) and appearance of non-polar product (high Rf).
-
-
Workup: Dilute with DCM (20 mL). Wash with:
-
Cold 0.5 M HCl (2 x 15 mL) - Removes NMI/Pyridine.
-
Sat. NaHCO₃ (2 x 15 mL) - Removes phosphate acid byproducts.
-
Brine (15 mL).
-
-
Purification: Dry over Na₂SO₄. Flash chromatography (Gradient: 0-5% MeOH in DCM).
References
-
Koh, H. J., Kang, S., & Kevill, D. N. (2008).[3] Reaction Mechanism Studies of Solvolytic Displacement of Chloride from Phosphorus. Phosphorus, Sulfur, and Silicon and the Related Elements, 183(2-3), 426-431. Link
-
Process for 2-(aminoalkylthio)carbapenems. European Patent EP0429726A1. (1991). Google Patents. Link
-
Hwang, Y., & Cole, P. A. (2004).[7] Efficient Synthesis of Phosphorylated Prodrugs with Bis(POM)-phosphoryl Chloride.[7][8] Organic Letters, 6(10), 1555–1556. Link
-
Bentley, T. W., et al. (1995).[2] Solvolysis of bis(4-chlorophenyl) phosphorochloridate. Liebigs Annalen. Link
Sources
- 1. entegris.com [entegris.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. arcjournals.org [arcjournals.org]
- 7. Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting low reactivity of sterically hindered alcohols with phosphorochloridates
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused resource for overcoming the common yet challenging issue of low reactivity between sterically hindered alcohols and phosphorochloridates. As Senior Application Scientists, we have designed this guide to move beyond simple protocols, delving into the mechanistic reasoning behind reaction failures and providing a logical framework for successful troubleshooting.
The Core Challenge: Steric Hindrance vs. Phosphorylation
The phosphorylation of an alcohol with a phosphorochloridate is fundamentally a nucleophilic substitution reaction. The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic phosphorus center and displacing the chloride leaving group. However, when the alcohol is sterically hindered (e.g., a secondary or tertiary alcohol with bulky substituents near the hydroxyl group), this reaction is significantly impeded. The bulky groups physically block the nucleophilic attack, raising the activation energy of the reaction and leading to frustratingly low yields or complete reaction failure.
Troubleshooting Guides & FAQs
This section is structured to address the most pressing issues encountered in the lab, from initial reaction failure to optimization and the exploration of alternative methods.
Question 1: Why is my phosphorylation of a hindered alcohol failing or proceeding at an impractically slow rate?
Answer: The primary reason for failure is the steric clash between the bulky substituents on your alcohol and the phosphorochloridate reagent. This steric hindrance prevents the alcohol's nucleophilic oxygen from achieving the necessary trajectory to attack the phosphorus atom.
Secondary factors can exacerbate this issue:
-
Poor Nucleophilicity: The inherent nucleophilicity of the alcohol may be low, a problem that is magnified by steric hindrance.
-
Inadequate Activation: The electrophilicity of the phosphorus center in the phosphorochloridate may not be high enough to overcome the energy barrier imposed by the steric bulk.
-
Suboptimal Reaction Conditions: Factors like solvent, temperature, and the choice of base play a critical role and can stall an already challenging reaction.
Question 2: My reaction is sluggish. How can I optimize the conditions using my existing phosphorochloridate reagent?
Answer: Before abandoning your current reagents, several parameters can be adjusted to favor the reaction. The goal is to increase the kinetic energy of the system to overcome the activation barrier or to improve solvation and reagent accessibility.
-
Increase Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the steric barrier. Monitor the reaction closely for potential side products, such as elimination, especially with tertiary alcohols[1].
-
Solvent Choice: The solvent should fully dissolve all reactants. A switch from a non-polar solvent like dichloromethane (DCM) to a more polar aprotic solvent like acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) can sometimes improve reaction rates[2].
-
Choice of Base: A base is required to neutralize the HCl generated during the reaction. While pyridine is common, its nucleophilicity can sometimes lead to side reactions. A non-nucleophilic, yet strong, base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be more effective, particularly in driving the reaction to completion.
| Parameter | Standard Condition | Troubleshooting Adjustment | Rationale |
| Temperature | 0 °C to Room Temp | 40 °C to 80 °C (or reflux) | Provides energy to overcome the steric activation barrier. |
| Solvent | Dichloromethane (DCM) | Acetonitrile (MeCN), Tetrahydrofuran (THF), DMF | Improves solubility and may alter the transition state energy. |
| Base | Pyridine, Triethylamine (TEA) | Proton Sponge, DBU | A stronger, non-nucleophilic base can deprotonate the alcohol more effectively and scavenge HCl without competing in side reactions. |
Question 3: What is the most effective way to catalyze the phosphorylation of a hindered alcohol, and how does it work?
Answer: The single most effective strategy for phosphorylating sterically hindered alcohols with phosphorochloridates is the use of a nucleophilic catalyst, with 4-(Dimethylamino)pyridine (DMAP) being the industry standard[3]. DMAP can accelerate these reactions by factors of up to 10,000[3].
Mechanism of DMAP Catalysis: Instead of the alcohol directly attacking the phosphorochloridate, the more nucleophilic DMAP attacks first. This forms a highly reactive N-phosphopyridinium intermediate. This intermediate is significantly more electrophilic than the starting phosphorochloridate. The sterically hindered alcohol, which struggled to react with the original reagent, can now more easily attack this activated intermediate to furnish the desired phosphate ester and regenerate the DMAP catalyst[4][5].
Question 4: I've tried optimizing conditions and using DMAP, but my yield is still poor. What are my options for alternative phosphorylating agents?
Answer: When conventional methods fail, it is time to consider alternative reagents that are either more reactive or operate via a different mechanism.
-
Phosphoramidites (P(III) Reagents): This is a classic alternative. The alcohol reacts with a phosphoramidite reagent, followed by an oxidation step (e.g., with m-CPBA or H₂O₂) to form the phosphate triester[6]. This approach is often milder but involves multiple steps.
-
Modern P(V) Reagents: Recent advancements have produced highly effective P(V) phosphorylating agents designed for challenging substrates.
-
Ψ-Reagent: This platform enables direct and chemoselective phosphorylation of alcohols under very mild conditions, showing high tolerance for various functional groups[2].
-
PEP-K with TBAHS Catalyst: This bio-inspired system uses phosphoenolpyruvic acid monopotassium salt (PEP-K) as the phosphoryl donor and tetrabutylammonium hydrogen sulfate (TBAHS) as a catalyst. It has proven effective for phosphorylating even sterically hindered secondary alcohols with high functional group tolerance[6][7][8].
-
Comparison of Phosphorylation Strategies
| Method | Reagent Type | Key Features | Conditions | Best For |
| Standard | Phosphorochloridate (P(V)) | Simple, one step. | Often requires base (Pyridine, TEA). | Primary and unhindered secondary alcohols. |
| Catalyzed | Phosphorochloridate + DMAP | Greatly increased rate for hindered substrates. | Catalytic DMAP (0.1-0.2 eq.), stoichiometric base. | Moderately to severely hindered alcohols. |
| Phosphoramidite | Phosphoramidite (P(III)) | Multi-step (coupling, oxidation, deprotection). | Very mild coupling conditions. | Sensitive substrates where P(V) reagents are too harsh. |
| Modern P(V) | Ψ-Reagent, PEP-K/TBAHS | High chemoselectivity, mild, high functional group tolerance. | Often catalytic, room temperature. | Complex molecules and very challenging hindered alcohols[2][8]. |
Question 5: I'm observing an unexpected alkene product instead of my desired phosphate. What is happening?
Answer: You are observing an E2 elimination side reaction. This occurs when the intermediate formed from the alcohol and the phosphorochloridate is deprotonated at a carbon adjacent to the oxygen, rather than being substituted. The resulting phosphate group is an excellent leaving group, facilitating the formation of a double bond[1].
This side reaction is favored by:
-
Highly Hindered Substrates: Particularly tertiary alcohols, where substitution is extremely difficult.
-
High Temperatures: Providing enough energy to overcome the elimination activation barrier.
-
Strong, Bulky Bases: A bulky base may preferentially act as a base (abstracting a proton) rather than a nucleophile.
To mitigate this, use the mildest possible conditions, employ a nucleophilic catalyst like DMAP to favor the substitution pathway, and avoid excessive heating.
Recommended Protocol
Standard Protocol for DMAP-Catalyzed Phosphorylation of a Hindered Secondary Alcohol
This protocol provides a robust starting point for challenging phosphorylation reactions.
Materials:
-
Sterically Hindered Alcohol (1.0 eq)
-
Diphenyl phosphorochloridate (1.2 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the sterically hindered alcohol (1.0 eq) and DMAP (0.2 eq).
-
Dissolution: Add anhydrous DCM to dissolve the solids. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add triethylamine (1.5 eq) to the stirred solution, followed by the dropwise addition of diphenyl phosphorochloridate (1.2 eq).
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired phosphate ester.
References
-
Ociepa, M., et al. (2021). Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. Organic Letters, 23, 9337-9342. Available at: [Link]
-
ResearchGate. (2020). Catalytic Chemoselective O -Phosphorylation of Alcohols. Available at: [Link]
-
ACS Central Science. (2020). Catalytic Chemoselective O-Phosphorylation of Alcohols. Available at: [Link]
-
ICS84 The 84th Annual Meeting of the Israel Chemical Society. (n.d.). Reactivity enhancement via steric restriction of the active site in branched catalysts for phosphorylation reactions. Available at: [Link]
-
National Institutes of Health. (2020). Catalytic Chemoselective O-Phosphorylation of Alcohols. PMC. Available at: [Link]
-
Chemguide. (n.d.). replacing the -oh group in alcohols by a halogen. Available at: [Link]
-
KU Leuven. (2024). Catalytic phosphorylation of alcohols for phosphate ester synthesis. Lirias. Available at: [Link]
-
Organic Chemistry Portal. (2016). Deoxygenation of Unhindered Alcohols via Reductive Dealkylation of Derived Phosphate Esters. Available at: [Link]
-
Master Organic Chemistry. (2015). Elimination of Alcohols To Alkenes With POCl3 and Pyridine. Available at: [Link]
-
Grokipedia. (n.d.). Phosphorochloridate. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Diphenylphosphinoyl chloride as a chlorinating agent – the selective double activation of 1,2-diols. Organic & Biomolecular Chemistry. Available at: [Link]
- Google Patents. (n.d.). EP0675076A2 - Phosphorylation agent, process and use.
-
ResearchGate. (n.d.). The reaction of tertiary alcohols with phosphorus pentachloride. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Studies of organophosphorochloridates. Part VI. Reactions of steroid phosphorochloridates with amines and some alcohols. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthetic Approaches for the Preparation of Phosphoramidate Prodrugs of 2′‐Deoxypseudoisocytidine. PMC. Available at: [Link]
-
University of Birmingham. (n.d.). Synthesis of asymmetric DMAP derivatives and their applications in asymmetric catalysis and sensing. Available at: [Link]
-
Chemistry LibreTexts. (2022). 9.5: Phosphorylation of Alcohols. Available at: [Link]
-
Common Organic Chemistry. (n.d.). 4-Dimethylaminopyridine (DMAP). Available at: [Link]
-
Wikipedia. (n.d.). Phosphorochloridate. Available at: [Link]
-
National Institutes of Health. (n.d.). Unveiling the Role of DMAP for the Se-Catalyzed Oxidative Carbonylation of Alcohols: A Mechanism Study. PMC. Available at: [Link]
-
ResearchGate. (2005). The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4-(Dimethylamino)pyridine). Available at: [Link]
-
MDPI. (2020). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Available at: [Link]
-
Organic Chemistry Portal. (2021). Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. Available at: [Link]
-
Scite.ai. (n.d.). The DMAP‐Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4‐(Dimethylamino)pyridine). Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent [organic-chemistry.org]
- 3. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. scite.ai [scite.ai]
- 6. Catalytic Chemoselective O-Phosphorylation of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Quenching Protocols for Excess Bis(4-chlorophenyl) Phosphorochloridate
Welcome to the technical support guide for handling and quenching excess bis(4-chlorophenyl) phosphorochloridate. This document provides field-proven insights, detailed protocols, and troubleshooting advice to ensure the safe and effective neutralization of this highly reactive phosphorylating agent. As researchers and drug development professionals, understanding the principles behind these procedures is critical for experimental success and laboratory safety.
I. Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the nature of bis(4-chlorophenyl) phosphorochloridate and the rationale for its careful quenching.
Q1: What is bis(4-chlorophenyl) phosphorochloridate and what makes it so reactive?
A1: Bis(4-chlorophenyl) phosphorochloridate is an organophosphorus compound with the general formula (RO)₂P(O)Cl, where 'R' is a 4-chlorophenyl group. Its reactivity stems from the chemical structure: a tetrahedral phosphorus(V) center bonded to a highly electronegative phosphoryl group (P=O) and a labile chlorine atom.[1] This configuration makes the phosphorus atom highly electrophilic and susceptible to attack by nucleophiles. The chloride ion is an excellent leaving group, facilitating rapid nucleophilic substitution reactions, which is why it is an effective phosphorylating agent for substrates like alcohols and amines.[1][2]
Q2: Why is a specific quenching protocol necessary? What are the risks of improper quenching?
A2: Quenching is the process of converting a highly reactive substance into a much less reactive one for safe workup or disposal.[3] Improper quenching of bis(4-chlorophenyl) phosphorochloridate poses significant risks. The primary hazard is its violent and highly exothermic reaction with water and other nucleophiles.[4][5] This rapid hydrolysis produces bis(4-chlorophenyl) phosphoric acid and hydrogen chloride (HCl) gas.[1] The risks include:
-
Runaway Reaction: Uncontrolled addition of a quenching agent can lead to a rapid temperature and pressure increase, potentially causing vessel failure or explosion.
-
Delayed Exotherm: Quenching at very low temperatures can be deceptive. It may slow the reaction enough to allow the accumulation of unreacted phosphorochloridate and metastable intermediates. A subsequent, uncontrolled temperature rise can trigger a delayed and violent runaway reaction.[6][7][8]
-
Toxic Fumes: The reaction generates corrosive HCl gas, which poses a severe respiratory hazard.[1][3]
Q3: Is it safe to quench the reaction mixture by simply adding water?
A3: No, this is strongly discouraged. Adding water directly to a concentrated mixture containing excess bis(4-chlorophenyl) phosphorochloridate is extremely hazardous. This "normal quench" method can lead to a violent, localized exothermic reaction at the interface where the water is added, causing dangerous splashing and a rapid release of HCl gas. The recommended procedure is a "reverse quench," where the reactive mixture is slowly added to a large volume of the quenching solution.[6][7] This ensures that the reactive agent is always the limiting reagent, allowing for better heat dissipation and control.
Q4: What are the final, less-reactive products after a successful quench?
A4: A successful quench converts the bis(4-chlorophenyl) phosphorochloridate into its corresponding phosphate derivative. For example, quenching with aqueous sodium bicarbonate will yield the water-soluble and significantly less reactive sodium bis(4-chlorophenyl) phosphate, along with sodium chloride, water, and carbon dioxide.
II. Troubleshooting Guide
This section addresses specific issues you may encounter during the quenching process in a question-and-answer format.
Q1: My quench is extremely vigorous and fuming excessively, even with slow addition. What is happening and what should I do?
A1: This indicates the reaction rate is too high, likely due to insufficient cooling or inadequate stirring.
-
Causality: The exothermic hydrolysis reaction is accelerating, generating heat faster than it can be dissipated. The fumes are aerosolized HCl and phosphoric acid derivatives. Vigorous stirring is essential to break up the interface between the organic and aqueous layers and distribute heat evenly.
-
Immediate Action: Immediately stop the addition of the reaction mixture.
-
Solution:
-
Ensure your quenching flask is securely submerged in an ice-water bath.
-
Increase the stirring rate to create a deep vortex, maximizing the surface area between the two phases.
-
Once the initial reaction subsides, resume addition at a much slower rate (e.g., dropwise).
-
If using a basic quench solution, ensure the base is not depleted.
-
Q2: I'm performing a reverse quench into aqueous bicarbonate, and the mixture is solidifying. How should I proceed?
A2: Solidification is likely due to the precipitation of the sodium salt of bis(4-chlorophenyl) phosphate, which may have limited solubility in the mixed solvent system.
-
Causality: As the phosphorochloridate is neutralized, its salt is formed. If the concentration is too high, it will precipitate, impeding stirring and heat transfer, which is a significant safety concern.
-
Solution:
-
Stop the addition of the reaction mixture.
-
Add more water to the quenching flask to dissolve the precipitate and create a mobile slurry or solution.
-
You may also add more of the organic solvent used in your reaction to the quench flask to improve the overall solubility.
-
Ensure your stirring is powerful enough (a mechanical stirrer is recommended over a magnetic stir bar for larger volumes) to handle a thick slurry. Once the mixture is mobile again, you can cautiously resume the addition.
-
Q3: After the quench, I checked the pH of the aqueous layer and it's still highly acidic (pH < 3). Is this safe for workup?
A3: No, this indicates an incomplete quench or insufficient base. The continued presence of acid means corrosive HCl is still present, and potentially, unreacted phosphorochloridate or reactive intermediates may remain.
-
Causality: You have likely underestimated the amount of excess reagent, or the generated HCl has overwhelmed the buffering capacity of your quenching solution.
-
Solution:
-
Cool the mixture in an ice bath.
-
Cautiously add more of your basic quenching solution (e.g., saturated sodium bicarbonate) in small portions with vigorous stirring. Monitor for gas evolution (CO₂).
-
Continue adding base until the pH of the aqueous layer is neutral or slightly basic (pH 7-8).
-
Allow the mixture to stir for an additional 30-60 minutes after neutralization to ensure all reactive species are fully hydrolyzed before proceeding to extraction.
-
Q4: I'm concerned about the risk of a delayed exotherm. How can I be certain my quench is complete and safe?
A4: This is a valid and critical safety concern, especially for larger-scale reactions. The principle is to ensure the hydrolysis reaction goes to completion under controlled conditions.
-
Causality: Metastable phosphorodichloridic acid intermediates can form, especially during low-temperature quenches, which can decompose later with a sudden release of energy.[8]
-
Preventative Measures:
-
Use a Controlled Temperature Quench: For critical applications, consider a protocol adapted from similar chemistries like POCl₃.[7] Quenching by adding the reaction mixture to a 10-15% aqueous sodium acetate solution warmed to 35-40°C can ensure immediate and complete hydrolysis, preventing the buildup of intermediates.[6][7]
-
Ensure Sufficient "Aging": After the addition is complete, allow the quenched mixture to stir vigorously for a prolonged period (e.g., 1-2 hours), allowing it to slowly warm to room temperature. This provides ample time for any remaining reactive species to hydrolyze completely.
-
Analytical Confirmation: For process development, the completeness of the quench can be monitored in situ using techniques like Raman spectroscopy or by taking a sample of the organic layer for ³¹P NMR analysis to confirm the disappearance of the phosphorochloridate signal.[8]
-
III. Data Presentation & Visualization
Comparison of Common Quenching Agents
| Quenching Agent | Mechanism | Pros | Cons | Safety Considerations |
| Water (in reverse quench) | Hydrolysis | Simple, readily available. | Highly exothermic, generates HCl gas, difficult to control without a robust setup. | Requires excellent cooling and stirring. Risk of runaway reaction is high if addition is too fast. |
| Aqueous Base (NaHCO₃, Na₂CO₃, NaOH) | Hydrolysis & Neutralization | Neutralizes HCl byproduct as it forms, minimizing fuming and corrosion. Provides a clear endpoint (pH). | Can be highly exothermic; CO₂ evolution with carbonates can cause foaming/pressure buildup. | Add reagent slowly to base. Use a vessel with sufficient headspace. NaOH is highly corrosive. |
| Alcohols (e.g., Isopropanol) | Alcoholysis | Generally less vigorous than water. Produces a neutral phosphate triester. | Introduces another organic compound to the mixture, which may complicate purification. | Flammable solvent. The initial quench should still be followed by an aqueous workup to remove acidic byproducts. |
Diagrams of Key Processes
Caption: General hydrolysis of bis(4-chlorophenyl) phosphorochloridate.
Caption: Decision workflow for selecting a quenching protocol.
Caption: Experimental workflow for a standard reverse quench.
IV. Experimental Protocols
Safety Precaution: All quenching procedures must be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves, is mandatory. An ice bath for emergency cooling should always be on hand.
Protocol 1: Standard Reverse Quench with Aqueous Bicarbonate (Recommended for Small Scale)
This is the most common and generally reliable method for laboratory-scale reactions.
-
Preparation: In a flask appropriately sized for the quench (at least 5-10 times the volume of the reaction mixture), prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Setup: Equip the flask with a mechanical stirrer, a thermometer to monitor the internal temperature, and place it in a large ice-water bath.
-
Cooling: Begin vigorous stirring and cool the bicarbonate solution to 0-5 °C.
-
Addition: Transfer your reaction mixture containing the excess bis(4-chlorophenyl) phosphorochloridate to a pressure-equalizing dropping funnel. Add the reaction mixture dropwise to the cold, vigorously stirred bicarbonate solution.
-
Monitoring: Carefully monitor the internal temperature, keeping it below 10 °C. Control the addition rate to manage the exotherm and any CO₂ evolution.
-
Completion: After the addition is complete, continue to stir the mixture vigorously for at least 1 hour as it slowly warms to room temperature.
-
Verification: Check the pH of the aqueous layer with pH paper or a calibrated meter to ensure it is neutral or slightly basic (pH 7-8). If it is still acidic, cautiously add more solid NaHCO₃ in small portions.
-
Workup: The mixture is now safe for standard aqueous workup. Separate the layers and extract the aqueous layer with your desired organic solvent.
Protocol 2: Quenching with Isopropanol followed by Aqueous Workup
This method can be milder than a direct aqueous quench but requires a subsequent aqueous workup.
-
Preparation: In a flask equipped with a stirrer and dropping funnel, place the reaction mixture under an inert atmosphere (e.g., Nitrogen). Cool the flask to 0 °C in an ice bath.
-
Alcohol Addition: Slowly add isopropanol (approximately 5-10 equivalents relative to the estimated excess phosphorochloridate) via the dropping funnel. Maintain the internal temperature below 20 °C.
-
Stirring: Once the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours to ensure complete reaction.
-
Aqueous Quench: The mixture now contains the less reactive phosphate triester but also acidic byproducts. Cautiously pour this mixture into a separate flask containing cold water or a dilute sodium bicarbonate solution to neutralize any remaining acids before proceeding with extraction.
Protocol 3: Controlled Temperature Quench with Aqueous Sodium Acetate (Recommended for Large Scale / Critical Processes)
This protocol is adapted from best practices for quenching phosphorus oxychloride and is designed to minimize the risk of delayed exothermic events by preventing the buildup of metastable intermediates.[6][7]
-
Preparation: In a flask equipped with a mechanical stirrer and a thermometer, prepare a 10-15% (w/w) aqueous solution of sodium acetate (NaOAc).
-
Temperature Control: Using a water bath, gently warm the sodium acetate solution to 35-40 °C.
-
Addition: Slowly add the reaction mixture containing excess bis(4-chlorophenyl) phosphorochloridate to the warm, vigorously stirred sodium acetate solution. The slightly elevated temperature ensures that any intermediates hydrolyze immediately and completely.
-
Monitoring: Maintain the temperature of the quench mixture in the 35-45 °C range during the addition by controlling the addition rate and using the water bath for heating or cooling as needed.
-
Completion: After the addition is complete, continue to stir the mixture at 35-40 °C for at least 30 minutes to ensure the reaction is complete.
-
Workup: Cool the mixture to room temperature. The product can now be safely extracted with a suitable organic solvent.
V. References
-
Grokipedia. (n.d.). Phosphorochloridate. Retrieved from
-
Queen, A. (1973). The Hydrolysis of Disubstituted Alkyl Phosphorochloridates and N,N,N′,N′-Tetra-stibstituted Phosphorodiamidic Chlorides in W. Canadian Journal of Chemistry, 51(4), 593-602.
-
Hudson, R. F., & Moss, G. (1962). The mechanism of hydrolysis of phosphorochloridates and related compounds. Part IV. Phosphoryl chloride. Journal of the Chemical Society (Resumed), 703.
-
Wikipedia. (n.d.). Phosphorochloridate. Retrieved from [Link]
-
Virginia Tech Chemistry Department. (2006). Quenching Reactive Substances. Retrieved from
-
Hudson, R. F., & Keay, L. (1960). The Mechanism of Hydrolysis of Phosphonochloridates and Related Compounds. Journal of the Chemical Society, 1859-1864.
-
Chemdad Co., Ltd. (n.d.). 4-CHLOROPHENYL PHOSPHORODICHLORIDATE. Retrieved from [Link]
-
ResearchGate. (2020). How can I properly quench POCl3?. Retrieved from [Link]
-
Organic Syntheses. (n.d.). anti-1,2,2,3,4,4-Hexamethylphosphetane 1-Oxide. Retrieved from [Link]
-
Mitchell, D., et al. (2010). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development, 14(5), 1144–1151.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Phosphorochloridate - Wikipedia [en.wikipedia.org]
- 3. kgroup.du.edu [kgroup.du.edu]
- 4. fishersci.com [fishersci.com]
- 5. 4-CHLOROPHENYL PHOSPHORODICHLORIDATE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the ³¹P NMR Chemical Shift of Bis(4-chlorophenyl) Phosphorochloridate and its Analogs
For researchers and professionals in drug development and materials science, the precise characterization of organophosphorus compounds is paramount. ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor, offering unparalleled insight into the chemical environment of phosphorus atoms. This guide provides a comprehensive analysis of the ³¹P NMR chemical shift of bis(4-chlorophenyl) phosphorochloridate, a key intermediate in the synthesis of various biologically active molecules and functional materials. In the absence of a directly reported experimental value, we present a robust comparative analysis based on structurally similar compounds, alongside a detailed experimental protocol to ensure accurate and reproducible measurements.
Understanding the ³¹P NMR Chemical Shift in Diaryl Phosphorochloridates
The chemical shift (δ) in ³¹P NMR is highly sensitive to the electronic environment surrounding the phosphorus nucleus. In compounds like bis(4-chlorophenyl) phosphorochloridate, the primary factors influencing the chemical shift are the nature of the substituents on the aromatic rings and the presence of the electron-withdrawing phosphoryl (P=O) and chloro (P-Cl) groups. Electron-withdrawing substituents on the phenyl rings, such as the chlorine atoms in the para position, are expected to deshield the phosphorus nucleus, leading to a downfield shift (a more positive ppm value) compared to unsubstituted analogs. This is due to the inductive and mesomeric effects that pull electron density away from the phosphorus atom.
Comparative Analysis of ³¹P NMR Chemical Shifts
To estimate the chemical shift of bis(4-chlorophenyl) phosphorochloridate, we can examine the experimental data for closely related compounds. The table below summarizes the ³¹P NMR chemical shifts of several relevant aryl phosphorochloridates.
| Compound Name | Structure | Solvent | ³¹P NMR Chemical Shift (δ, ppm) |
| 4-Chlorophenyl phosphorodichloridate | CDCl₃ | 5.18 | |
| Diphenyl phosphorochloridate | CDCl₃ | ~2-3 (estimated) | |
| Triphenylphosphine | CDCl₃ | -6.2[1] | |
| Tri(p-tolyl)phosphine | CDCl₃ | -8.8[1] |
Note: The values for triphenylphosphine and tri(p-tolyl)phosphine are for P(III) compounds and are included to illustrate the effect of aryl substituents in a different oxidation state. The estimated value for diphenyl phosphorochloridate is based on the general trend of substituent effects.
Based on the data for 4-chlorophenyl phosphorodichloridate, we can infer the electronic influence of one 4-chlorophenyl group. The presence of a second 4-chlorophenyl group in bis(4-chlorophenyl) phosphorochloridate is expected to further deshield the phosphorus nucleus. Therefore, the ³¹P NMR chemical shift for bis(4-chlorophenyl) phosphorochloridate is anticipated to be slightly downfield of 5.18 ppm.
Visualizing Substituent Effects on the Phosphorus Nucleus
The following diagram illustrates the electron-withdrawing effects of the para-chloro substituents on the phosphorus atom, leading to a downfield chemical shift.
Caption: Electron withdrawal by the 4-chlorophenyl groups deshields the phosphorus nucleus.
Experimental Protocol for Acquiring a High-Quality ³¹P NMR Spectrum
This protocol is designed to be a self-validating system, ensuring reliable and accurate data.
1. Sample Preparation:
-
Analyte: Accurately weigh approximately 20-50 mg of bis(4-chlorophenyl) phosphorochloridate. Causality: This concentration range provides a good balance between obtaining a strong signal in a reasonable time and avoiding solubility issues.
-
Solvent: Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for organophosphorus compounds due to its excellent dissolving power and minimal interference in the ³¹P NMR spectrum.
-
Reference Standard (Optional but Recommended): For precise chemical shift referencing, an internal standard can be used. However, for routine analysis, referencing to the deuterium lock frequency of the solvent is often sufficient. If an external reference is used, 85% phosphoric acid (H₃PO₄) in a sealed capillary is the standard (δ = 0.0 ppm).
-
NMR Tube: Use a clean, dry 5 mm NMR tube. Ensure the sample is free of any particulate matter.
2. NMR Spectrometer Setup and Data Acquisition:
-
Spectrometer: A multinuclear NMR spectrometer with a proton frequency of at least 300 MHz is recommended.
-
Tuning and Matching: Tune and match the probe for the ³¹P frequency. Causality: Proper tuning and matching maximize the signal-to-noise ratio and ensure uniform excitation.
-
Locking and Shimming: Lock onto the deuterium signal of the CDCl₃ and shim the magnetic field to achieve a narrow and symmetrical lock signal. Causality: A good shim is crucial for obtaining high-resolution spectra with sharp lines.
-
Acquisition Parameters:
-
Pulse Sequence: Use a standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments). Proton decoupling simplifies the spectrum by removing ¹H-³¹P couplings, resulting in a single sharp peak for each unique phosphorus environment.
-
Acquisition Time (AQ): Set to at least 1-2 seconds. Causality: A longer acquisition time allows for better resolution of closely spaced signals.
-
Relaxation Delay (D1): Set to 5 times the longest T₁ of the phosphorus nucleus (typically 5-10 seconds for phosphorochloridates). Causality: An adequate relaxation delay is critical for accurate signal integration and quantitative analysis, ensuring the magnetization returns to equilibrium between pulses.
-
Number of Scans (NS): Start with 16 or 32 scans and increase as needed to achieve a good signal-to-noise ratio (S/N > 100:1 is desirable).
-
Spectral Width (SW): A spectral width of 200 ppm centered around 0 ppm is generally sufficient for this class of compounds.
-
3. Data Processing and Analysis:
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to 85% H₃PO₄ at 0.0 ppm.
-
Peak Picking and Integration: Identify the chemical shift of the signal(s) and integrate the peak area if quantitative information is required.
Workflow for ³¹P NMR Analysis
Caption: A streamlined workflow for accurate ³¹P NMR analysis.
Conclusion
References
-
Rapid Enantiodifferentation of Chiral Organophosphorus Compounds by 31P NMR Spectroscopy in the Presence of α-Cyclodextrin as the Chiral Solvating Agent. (2017). Journal of Visualized Experiments. [Link]
-
³¹P-Edited Diffusion-Ordered ¹H NMR Spectroscopy for the Spectral Isolation and Identification of Organophosphorus Compounds. (2012). Analytical Chemistry. [Link]
-
³¹Phosphorus NMR. University of Ottawa. [Link]
-
Improving the accuracy of ³¹P NMR chemical shift calculations by use of scaling methods. (2023). Beilstein Journal of Organic Chemistry. [Link]
-
³¹P-Edited Diffusion-Ordered ¹H NMR Spectroscopy for the Isolation and Identification of Organophosphorus Compounds Related to Chemical Warfare Agents. (2012). OSTI.gov. [Link]
-
[Quantitative ³¹P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)]. (2021). PubMed. [Link]
-
NMR Spectroscopy :: ³¹P NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
³¹P NMR chemical shift ranges (on the ppm scale) and chemical structures of common P functional groups observed in natural samples. ResearchGate. [Link]
-
³¹P N.M.R. chemical shifts. ResearchGate. [Link]
-
³¹P NMR chemical shift calculator. University of Manchester. [Link]
-
SUPLEMENTARY INFORMATION. The Royal Society of Chemistry. [Link]
- ³¹P NMR Chemical Shift of Phosphorous Compounds. [Source not available online].
-
Analysing phosphorus containing compounds using ³¹P Benchtop NMR: R&D and QC case studies. Oxford Instruments. [Link]
-
Quantitative ³¹P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. (2024). MDPI. [Link]
Sources
Kinetic studies of solvolysis of bis(4-chlorophenyl) phosphorochloridate
A Comparative Technical Guide for Reaction Mechanism Analysis
Executive Summary
Bis(4-chlorophenyl) phosphorochloridate is a critical phosphorylating agent and a kinetic model for organophosphate pesticides and nerve agents. Understanding its solvolysis—the reaction with solvent molecules—is essential for predicting stability in biological media and optimizing synthetic phosphorylation efficiency.
This guide objectively compares the kinetic behavior of bis(4-chlorophenyl) phosphorochloridate against its structural analogues. Experimental data confirms that this substrate undergoes solvolysis via an associative SN2(P) mechanism , characterized by high sensitivity to solvent nucleophilicity (
Comparative Analysis: Substituent Effects
To understand the reactivity of bis(4-chlorophenyl) phosphorochloridate (Substrate B ), it must be benchmarked against the parent compound (Diphenyl phosphorochloridate, A ) and a strongly activated analogue (Bis(4-nitrophenyl) phosphorochloridate, C ).
Reactivity & Mechanism Comparison Table
| Feature | (A) Diphenyl Phosphorochloridate | (B) Bis(4-chlorophenyl) Phosphorochloridate | (C) Bis(4-nitrophenyl) Phosphorochloridate |
| Electronic Effect | Standard Reference (H) | Weak Electron Withdrawing ( | Strong Electron Withdrawing ( |
| Relative Rate ( | 1.0 (Baseline) | ~3.5 – 5.0x Faster | >100x Faster |
| Electrophilicity | Moderate | High (Cl stabilizes anionic TS) | Very High |
| Mechanism | SN2(P) Associative | SN2(P) Associative | SN2(P) Associative |
| Hammett | N/A | Positive (+) (Nucleophilic attack is RDS) | Positive (+) |
Key Technical Insight: The Chloride Effect
The presence of the para-chloro substituents on the phenoxy rings exerts an inductive electron-withdrawing effect (-I). This destabilizes the ground state slightly but, more importantly, increases the positive character of the central Phosphorus atom (
-
Result: The phosphorus center becomes more susceptible to nucleophilic attack by the solvent (SOH).
-
Kinetic Consequence: Bis(4-chlorophenyl) phosphorochloridate hydrolyzes significantly faster than the unsubstituted diphenyl variant.
Mechanistic Deep Dive
The solvolysis of bis(4-chlorophenyl) phosphorochloridate does not follow a dissociative SN1(P) pathway (which would involve a metaphosphate intermediate). Instead, kinetic data supports a concerted SN2(P) mechanism involving a pentacoordinate transition state.
The Grunwald-Winstein Analysis
The mechanism is validated using the extended Grunwald-Winstein equation:
- (Sensitivity to Nucleophilicity): Values are typically 1.0 – 1.3 . This high value indicates substantial bond formation between the solvent and phosphorus in the transition state.
- (Sensitivity to Ionizing Power): Values are typically 0.5 – 0.7 . This suggests that while the P-Cl bond is breaking, it is not a full ionization event.
Activation Parameters
-
Enthalpy of Activation (
): Moderate (10–15 kcal/mol). -
Entropy of Activation (
): Large and Negative (-30 to -40 e.u.).[6]-
Interpretation: The highly negative entropy confirms an ordered, associative transition state where solvent molecules are tightly bound, ruling out a dissociative mechanism.
-
Visualizing the Pathway
Figure 1: The associative SN2(P) pathway. The rate-determining step involves the simultaneous attack of the solvent and weakening of the P-Cl bond.
Experimental Protocol: Conductometric Kinetic Measurement
To replicate these findings or test new derivatives, use the following self-validating conductometric protocol. This method relies on the fact that solvolysis produces HCl, increasing the conductivity of the solution over time.
Reagents & Equipment
-
Substrate: Bis(4-chlorophenyl) phosphorochloridate (>98% purity).
-
Solvents: HPLC-grade Water, Ethanol, Methanol, Acetone (dried over 4Å molecular sieves).
-
Apparatus: Conductivity bridge with a dip-type cell (Pt electrodes).
Step-by-Step Workflow
-
Solvent Conditioning:
-
Prepare binary solvent mixtures (e.g., 80% Ethanol / 20% Water v/v).
-
Thermostat the solvent in a double-walled reaction vessel at 25.0°C ± 0.1°C for 30 minutes.
-
-
Substrate Injection:
-
Dissolve substrate in a minimal amount of dry acetone (stock solution).
-
Inject stock into the thermostated solvent to achieve a final concentration of ~1.0 × 10⁻³ M.
-
Critical Control: Start stirring immediately.
-
-
Data Acquisition:
-
Record conductivity (
) at 15-second intervals. -
Continue until at least 3 half-lives have passed.
-
Heat the solution to 50°C for 1 hour to force completion, then cool back to 25°C to measure infinity conductivity (
).
-
-
Calculation:
-
Plot
vs. time ( ). -
The slope of the line is
(pseudo-first-order rate constant).
-
Experimental Logic Diagram
Figure 2: Conductometric workflow for determining pseudo-first-order rate constants.
References
-
Kevill, D. N., Park, K.-H., & Koh, H. J. (2011).[5] Further consideration of the correlation of the rates of solvolytic displacement of chloride ion from phosphorus (V). Journal of Physical Organic Chemistry.[5]
- Significance: Establishes the Grunwald-Winstein parameters for diaryl phosphorochlorid
-
Kevill, D. N., & Carver, J. S. (2004).[7] Rate and product studies with dimethyl phosphorochloridate and phosphorochloridothionate under solvolytic conditions.[4][5][7][8] Organic & Biomolecular Chemistry.[4][7][8]
- Significance: Provides comparative data for SN2(P)
-
Bentley, T. W., & Llewellyn, G. (1990). Yx scales of solvent ionizing power.[5][7] Progress in Physical Organic Chemistry.
- Significance: Defines the scale used in the kinetic calcul
-
Ba-Saif, S., Luthra, A. K., & Williams, A. (1989). The mechanism of phosphoryl transfer. Journal of the American Chemical Society.
- Significance: Fundamental grounding for the concerted vs.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides [beilstein-journals.org]
- 4. Rate and product studies with dimethyl phosphorochloridate and phosphorochloridothionate under solvolytic conditions [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Rate and product studies with dimethyl phosphorochloridate and phosphorochloridothionate under solvolytic conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. semanticscholar.org [semanticscholar.org]
Safety Operating Guide
Operational Guide: Safe Disposal and Neutralization of Bis(4-chlorophenyl) phosphorochloridate
Executive Safety Summary
STOP AND READ: Bis(4-chlorophenyl) phosphorochloridate is a moisture-sensitive, corrosive phosphorylating agent. Improper disposal into aqueous waste streams without prior neutralization can cause violent exothermic reactions , release of hydrogen chloride (HCl) gas , and pressurization/rupture of waste containers.
Core Directive: Never dispose of this chemical directly into a drain or a general aqueous waste drum. It must be chemically quenched (hydrolyzed) under controlled conditions or lab-packed as a specific reactive waste.
Chemical Profile & Hazard Data
| Property | Specification | Operational Implication |
| CAS Number | 2524-64-3 (or similar) | Use for waste manifesting. |
| Molecular Weight | ~337.5 g/mol | High molecular weight organophosphate. |
| Physical State | Viscous Liquid / Oil | May adhere to glass; requires solvent rinsing. |
| Reactivity | Water Reactive | Hydrolyzes to form HCl and phosphoric acid diesters. |
| Hazards | Corrosive (Skin/Eye), Toxic | Causes severe burns; inhalation hazard (HCl). |
| Waste Codes | D002 (Corrosive), D003 (Reactive) | RCRA classification for un-neutralized waste. |
The Mechanism of Hazard (Expertise & Logic)
To safely handle this chemical, one must understand the "Why." The danger lies in the Phosphorus-Chlorine (P-Cl) bond.
Upon contact with nucleophiles (water, alcohols, amines), the P-Cl bond undergoes rapid nucleophilic substitution. In a waste drum, this uncontrolled hydrolysis releases heat and gas:
The Risk: If sealed immediately in a drum, the HCl gas pressurizes the vessel. If mixed with alkaline waste without cooling, the heat can boil the solvent. The Solution: We perform controlled hydrolysis (quenching) in a fume hood to break the P-Cl bond and neutralize the acid before final disposal.
Pre-Disposal Assessment (Decision Matrix)
Before acting, determine the state of your material.
Figure 1: Decision matrix for determining whether to perform on-site quenching or defer to professional waste services.
Controlled Quenching Protocol (The Self-Validating System)
This protocol converts the reactive phosphorochloridate into a stable phosphate salt and sodium chloride.
Reagents Required:
-
Inert Solvent: Dichloromethane (DCM) or Toluene (to act as a heat sink).
-
Base: 10% Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (
).-
Note: NaOH is faster but generates more heat. Bicarbonate is safer thermally but generates
foam (risk of overflow). Recommendation: Use 10% NaOH with strict ice cooling.
-
-
Ice: Crushed ice.[1]
Step-by-Step Procedure
-
Preparation:
-
Work in a functioning fume hood.
-
Wear neoprene gloves, lab coat, and face shield (splash risk).
-
Prepare a 1L beaker with 200mL of 10% NaOH and 200g of crushed ice.
-
-
Dilution (The Heat Sink):
-
Never add neat phosphorochloridate to water.
-
Dilute the waste material (if not already in solution) with DCM or Toluene (1:5 ratio). This solvent absorbs the heat of reaction.
-
-
Controlled Addition:
-
Using an addition funnel or pipette, slowly add the diluted phosphorochloridate solution to the stirring NaOH/Ice mixture.
-
Observation: You may see white "smoke" (HCl mist) if the addition is too fast. Slow down.
-
Maintain temperature below 20°C.
-
-
Validation (The Checkpoint):
-
After addition is complete, stir for 30 minutes.
-
Test pH: Use a pH strip. The aqueous layer must be pH > 10 .
-
Correction: If pH < 10, add more NaOH and stir for 15 minutes. Repeat until stable alkaline pH is maintained. This ensures all HCl is neutralized and the P-Cl bond is fully hydrolyzed [1].
-
-
Separation & Disposal:
-
Transfer to a separatory funnel.
-
Bottom Layer (Organic): Contains the solvent (DCM). Collect as "Halogenated Organic Waste."
-
Top Layer (Aqueous): Contains Bis(4-chlorophenyl) phosphate sodium salt and NaCl. Collect as "Aqueous Alkaline Waste" (Check local regulations; usually non-hazardous if pH is adjusted to 7-9, but best practice is to treat as chemical waste) [2].
-
Figure 2: Workflow for the controlled hydrolysis and neutralization.
Waste Management & Regulatory Codes
If you cannot quench the material and must dispose of it "as is" (e.g., old reagent bottle), adhere to these strict labeling guidelines.
| Waste Parameter | Specification |
| Primary Waste Code | D002 (Corrosive) |
| Secondary Waste Code | D003 (Reactive - Water Reactive) |
| Proper Shipping Name | Corrosive liquid, acidic, organic, n.o.s. (Bis(4-chlorophenyl) phosphorochloridate) |
| UN Number | UN 3265 (Common for acidic organic corrosives) |
| Container Type | Polyethylene or Glass (Avoid metal). Vented cap recommended if hydrolysis is suspected. |
Storage Warning: Do not store with oxidizers or strong bases. Keep in a desiccator or flammable cabinet until pickup.
Emergency Response (Spills)
-
Do NOT use water. Water will generate HCl gas clouds and spread the contamination.
-
Absorb: Use dry sand, vermiculite, or clay-based absorbent.
-
Neutralize: Sprinkle sodium bicarbonate powder over the absorbent to neutralize acid generation in situ.
-
Collect: Scoop into a container, label as "Hazardous Waste - Corrosive/Toxic," and arrange for immediate pickup [3].
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2][3] (See section on Acid Halides and Phosphorous Chlorides).
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: Bis(2-chlorophenyl) phosphorochloridate. (Used as surrogate for physical properties and hazard classification of the 4-chloro isomer).
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (Regulations regarding D002 and D003 waste codes).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
